Product packaging for 9-Octadecynoic Acid(Cat. No.:CAS No. 506-24-1)

9-Octadecynoic Acid

Cat. No.: B1202527
CAS No.: 506-24-1
M. Wt: 280.4 g/mol
InChI Key: RGTIBVZDHOMOKC-UHFFFAOYSA-N
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Description

Stearolic acid is an octadecynoic acid having its triple bond at position 9.
9-Octadecynoic acid has been reported in Jodina rhombifolia, Paramacrolobium coeruleum, and Panax ginseng with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B1202527 9-Octadecynoic Acid CAS No. 506-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadec-9-ynoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTIBVZDHOMOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90198647
Record name 9-Stearolic acid
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Molecular Weight

280.4 g/mol
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CAS No.

506-24-1
Record name 9-Octadecynoic acid
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Record name 9-Stearolic acid
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Record name 9-Stearolic acid
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Record name Octadec-9-ynoic acid
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Record name STEAROLIC ACID
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Foundational & Exploratory

Stearolic Acid: A Comprehensive Technical Guide to Natural Sources and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearolic acid (9-octadecynoic acid) is a rare, naturally occurring acetylenic fatty acid. Its unique triple bond confers distinct chemical properties that make it a molecule of interest for various applications, including chemical synthesis and potential pharmacological development. This technical guide provides an in-depth overview of the natural sources of stearolic acid, its synthesis pathways, and detailed experimental protocols.

Natural Sources of Stearolic Acid

Stearolic acid is predominantly found in the seed oils of certain plant species, particularly within the Santalaceae family. Its presence in these plants is relatively uncommon compared to more prevalent fatty acids. Stearolic acid is considered a precursor to other acetylenic fatty acids, such as ximenynic acid.[1]

Quantitative Data on Natural Sources

The concentration of stearolic acid varies significantly among different plant species. The following table summarizes the reported quantitative data for stearolic acid content in the seed oils of several identified natural sources.

Plant SpeciesFamilyStearolic Acid Content (% of total fatty acids)Reference
Pyrularia edulisSantalaceae53.8%[2]
Pyrularia puberaSantalaceae19.0%[2]
Santalum acuminatumSantalaceae2.0 - 3.3%[2]
Santalum albumSantalaceae2.7%[2]
Santalum spicatumSantalaceae1.4%[2]
Artemisia blepharolepisAsteraceae7.23%[2]

Synthesis of Stearolic Acid

Stearolic acid can be synthesized through both chemical and biological pathways.

Chemical Synthesis Pathway

A common and well-documented method for the chemical synthesis of stearolic acid is from oleic acid. This process involves two main steps: the bromination of the double bond in oleic acid to form 9,10-dibromostearic acid, followed by a double dehydrobromination to create the triple bond of stearolic acid.[3]

Materials:

  • Oleic acid

  • Bromine

  • Anhydrous ether

  • Sodium amide (sodamide)

  • Liquid ammonia

  • Ammonium chloride

  • Concentrated hydrochloric acid

  • Petroleum ether

  • Nitrogen gas supply

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, stirrer)

Procedure:

  • Bromination of Oleic Acid:

    • Dissolve oleic acid in anhydrous ether.

    • Slowly add a solution of bromine in anhydrous ether to the oleic acid solution with stirring. Maintain the temperature below 5°C.

    • Continue stirring until the bromine color persists.

    • Remove the ether by distillation under reduced pressure to obtain crude 9,10-dibromostearic acid.

  • Dehydrobromination of 9,10-Dibromostearic Acid:

    • In a three-necked flask equipped with a stirrer, condenser, and gas inlet, prepare a solution of sodium amide in liquid ammonia.

    • Slowly add the ethereal solution of dibromostearic acid from a dropping funnel to the sodium amide solution with continuous stirring.

    • Allow the reaction to proceed for 6 hours.

    • To neutralize the excess sodium amide, add solid ammonium chloride in portions.

    • Allow the ammonia to evaporate.

    • Add water to the remaining solid and warm the mixture to 60-70°C under a nitrogen atmosphere.

    • Acidify the mixture with an excess of concentrated hydrochloric acid.

  • Isolation and Purification of Stearolic Acid:

    • Separate the aqueous layer.

    • Wash the organic layer with several portions of hot water.

    • Cool the organic layer in an ice bath to solidify the crude stearolic acid.

    • Drain the residual water and dry the crude product under vacuum.

    • Dissolve the crude acid in petroleum ether at room temperature.

    • Filter to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure.

    • Cool the concentrated solution to 0-5°C to crystallize the stearolic acid.

    • Collect the crystals by suction filtration and wash with a small amount of ice-cold petroleum ether.

    • A second crop of crystals can be obtained by further concentrating the mother liquor.

    • Recrystallize the combined crops from petroleum ether to obtain purified stearolic acid.[1]

Biosynthesis Pathway

The biosynthesis of stearolic acid in plants is not yet fully elucidated. However, it is hypothesized to originate from oleic acid through a desaturation process that introduces a triple bond at the Δ9 position. This is in contrast to the more common desaturation reactions that form double bonds. While the specific enzymes responsible for this conversion have not been definitively identified, research suggests the involvement of FAD2-like (fatty acid desaturase 2) enzymes that exhibit acetylenase activity.[4] It is believed that these specialized enzymes catalyze the conversion of the double bond in oleic acid to a triple bond, forming stearolic acid.[4]

Signaling Pathways

Currently, there is a lack of specific scientific literature detailing signaling pathways that are uniquely and directly modulated by stearolic acid. Research on the signaling roles of 18-carbon fatty acids has predominantly focused on its saturated counterpart, stearic acid, and the unsaturated oleic and linoleic acids. Therefore, no established signaling pathways for stearolic acid can be definitively described at this time. Further research is required to elucidate the potential biological activities and signaling roles of this unique acetylenic fatty acid.

Visualizations

Chemical Synthesis of Stearolic Acid from Oleic Acid

G oleic_acid Oleic Acid dibromostearic_acid 9,10-Dibromostearic Acid oleic_acid->dibromostearic_acid Bromination (+ Br2) stearolic_acid Stearolic Acid dibromostearic_acid->stearolic_acid Double Dehydrobromination (+ NaNH2)

Caption: Chemical synthesis of stearolic acid.

Proposed Biosynthesis of Stearolic Acid

G stearic_acid Stearic Acid oleic_acid Oleic Acid stearic_acid->oleic_acid Δ9-Desaturase stearolic_acid Stearolic Acid oleic_acid->stearolic_acid Putative Acetylenase (FAD2-like enzyme)

Caption: Proposed biosynthesis of stearolic acid.

General Fatty Acid Biosynthesis Pathway

G acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase fatty_acid_synthase Fatty Acid Synthase Complex acetyl_coa->fatty_acid_synthase malonyl_coa->fatty_acid_synthase palmitic_acid Palmitic Acid (16:0) fatty_acid_synthase->palmitic_acid 7 cycles stearic_acid Stearic Acid (18:0) palmitic_acid->stearic_acid Elongase

Caption: General fatty acid biosynthesis pathway.

References

An In-depth Technical Guide to 9-Octadecynoic Acid (CAS Number: 506-24-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Octadecynoic acid, also known as stearolic acid, is a monounsaturated fatty acid characterized by a triple bond at the ninth carbon position. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and potential mechanisms of action, with a focus on its role as a DNA binding agent and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key signaling pathways potentially modulated by this compound. This document aims to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is an 18-carbon acetylenic fatty acid. Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₂O₂[1][2][3][4]
Molecular Weight 280.45 g/mol [1][2][3][4]
CAS Number 506-24-1[1][2][3]
Melting Point 46-47 °C[1][5]
Boiling Point 189-190 °C at 2 mmHg[1][6]
Water Solubility Insoluble[1][5]
pKa (Predicted) 4.77 ± 0.10[1]
logP (Octanol/Water Partition Coefficient) 6.3[2]
Appearance Not specified, likely a solid at room temperature
Storage -20°C[1]

Biological Activity and Mechanism of Action

This compound has been identified as a bioactive lipid with distinct molecular targets. Its known biological activities include DNA binding and activation of PPARγ.

DNA Binding Activity

This compound has been shown to bind to DNA, a characteristic that is unusual for a fatty acid and suggests a novel mechanism of interaction. It was identified from a hexane extract of Schoepfia californica as a cytotoxic principle whose activity was diminished in the presence of exogenous DNA.[7] The apparent DNA dissociation constant (Kd) for this compound is 1.8 mM.[7][8] While it inhibits topoisomerase I-mediated DNA filter binding, it does not prevent the relaxation of supercoiled plasmid DNA by the enzyme.[7] The fatty acid also exhibits weak inhibitory effects on DNA polymerase alpha.[7]

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

This compound has been identified as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[8] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[9][10] Natural ligands for PPARγ include various unsaturated fatty acids.[9] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, leading to the modulation of their transcription.[9] This activation can result in anti-inflammatory effects and regulation of metabolic processes.[9][11]

Potential Anti-Inflammatory Effects and Signaling Pathways

While direct studies on the anti-inflammatory signaling of this compound are limited, the activities of structurally related oxylipins provide strong indications of its potential mechanisms. For instance, 8-oxo-9-octadecenoic acid, a related compound, has been shown to exert significant anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[12] This inhibition is achieved through the suppression of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12]

Specifically, the related compound was found to inhibit the phosphorylation of JNK and ERK, two major kinases in the MAPK cascade, and reduce the phosphorylation of IκB-α and the p50 subunit of NF-κB, which is crucial for its activation and nuclear translocation.[12] Given that other fatty acid derivatives have also been shown to modulate these pathways, it is plausible that this compound may exert anti-inflammatory effects through similar mechanisms, downstream of or parallel to its PPARγ agonism.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound starts from oleic acid.[1]

Workflow for the Synthesis of this compound

G oleic_acid Oleic Acid bromination Bromination (Br₂, Anhydrous Ether, 0-5°C) oleic_acid->bromination dibromo_stearic 9,10-Dibromostearic Acid bromination->dibromo_stearic dehydrobromination Double Dehydrobromination (NaNH₂ in liquid NH₃, -33°C) dibromo_stearic->dehydrobromination acidification Acidification (conc. HCl) dehydrobromination->acidification purification Purification (Recrystallization from Petroleum Ether) acidification->purification final_product This compound purification->final_product

Caption: Synthesis of this compound from oleic acid.

Methodology:

  • Bromination of Oleic Acid: Dissolve oleic acid in anhydrous ether and cool the solution to 0-5°C. Add bromine dropwise with stirring until a persistent bromine color is observed. A few drops of oleic acid can be added to discharge any excess bromine. The product of this step is 9,10-dibromostearic acid.[1]

  • Double Dehydrobromination: In a separate reaction vessel cooled with an ice-acetone bath, prepare a solution of sodium amide (NaNH₂) in liquid ammonia with a catalytic amount of anhydrous ferric chloride. Slowly add the solution of 9,10-dibromostearic acid dropwise to the sodium amide solution with vigorous stirring. The reaction is typically stirred for several hours.[1]

  • Work-up and Acidification: After the reaction is complete, quench the excess sodium amide by adding solid sodium chloride and allowing the ammonia to evaporate. Add water to the residue and heat the mixture. Acidify the solution slowly with concentrated hydrochloric acid under a nitrogen atmosphere.[1]

  • Isolation and Purification: Separate the organic layer, wash it multiple times with hot water, and then cool it in an ice bath to precipitate the crude product. The crude this compound is then purified by recrystallization from petroleum ether.[1]

DNA Binding Affinity Assay (Fluorescent Intercalator Displacement)

This method determines the binding affinity of a compound to DNA by measuring the displacement of a fluorescent intercalating dye.

Workflow for Fluorescent Intercalator Displacement Assay

G dna_dye DNA + Fluorescent Dye (e.g., Ethidium Bromide) high_fluorescence High Fluorescence Signal dna_dye->high_fluorescence add_compound Add this compound dna_dye->add_compound displacement Displacement of Dye add_compound->displacement low_fluorescence Reduced Fluorescence Signal displacement->low_fluorescence calculate_kd Calculate Dissociation Constant (Kd) low_fluorescence->calculate_kd

Caption: Workflow of a DNA binding affinity assay.

Methodology:

  • Preparation of DNA-Dye Complex: Prepare a solution of calf thymus DNA (or a specific oligonucleotide sequence) and a fluorescent intercalator such as ethidium bromide in a suitable buffer.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex at its excitation and emission maxima.

  • Titration with this compound: Add increasing concentrations of this compound to the DNA-dye solution.

  • Monitoring Fluorescence Quenching: After each addition of the compound, measure the fluorescence. The binding of this compound to DNA will displace the intercalating dye, leading to a decrease in the fluorescence signal.

  • Data Analysis: Plot the change in fluorescence as a function of the this compound concentration. The data can be fitted to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the dissociation constant (Kd).[1]

PPARγ Agonist Assay (Reporter Gene Assay)

This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor.

Workflow for PPARγ Reporter Gene Assay

G reporter_cells Culture Reporter Cells (Expressing PPARγ and a PPRE-driven reporter gene) treat_compound Treat cells with This compound reporter_cells->treat_compound incubation Incubate treat_compound->incubation ppar_activation PPARγ Activation incubation->ppar_activation reporter_expression Reporter Gene Expression (e.g., Luciferase) ppar_activation->reporter_expression measure_signal Measure Reporter Signal (Luminescence) reporter_expression->measure_signal dose_response Generate Dose-Response Curve measure_signal->dose_response

Caption: Workflow of a PPARγ reporter gene assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or a specialized reporter cell line) that has been engineered to express human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).[6][13]

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis: Plot the reporter signal as a function of the compound concentration to generate a dose-response curve and calculate the EC50 value.[13]

Anti-Inflammatory Activity Assay (Macrophage-Based)

This assay evaluates the potential of this compound to suppress inflammatory responses in macrophages.

Methodology:

  • Cell Culture and Plating: Culture RAW 264.7 murine macrophages and seed them into multi-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the cells for a suitable duration (e.g., 18-24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess assay.[12]

    • Pro-inflammatory Cytokine Production: Quantify the levels of cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).[12]

  • Western Blot Analysis of Signaling Pathways: To investigate the mechanism, lyse the cells at earlier time points after LPS stimulation (e.g., 15-60 minutes) and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the MAPK (p-ERK, p-JNK) and NF-κB (p-IκBα, p-p65) pathways.[12]

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[12]

Signaling Pathways

PPARγ Signaling Pathway

ligand This compound (Agonist) ppar PPARγ ligand->ppar complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription response Metabolic Regulation & Anti-inflammatory Effects transcription->response

Caption: Activation of the PPARγ signaling pathway.

Hypothesized Inhibition of Pro-inflammatory Signaling

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk_cascade MAPK Cascade (JNK, ERK) tlr4->mapk_cascade Activates ikb_nfkb IκB-NF-κB Complex tlr4->ikb_nfkb Activates dna DNA mapk_cascade->dna Activates Transcription Factors nfkb NF-κB ikb_nfkb->nfkb Releases ikb IκB ikb_nfkb->ikb Degrades nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nfkb_nuc->dna Binds to cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) dna->cytokines compound This compound (Hypothesized) compound->mapk_cascade Inhibits (Hypothesized) compound->ikb_nfkb Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory mechanism of action.

Conclusion

This compound is a multifaceted bioactive lipid with demonstrated DNA binding properties and PPARγ agonist activity. Its unique structure and biological targets make it a compound of interest for further investigation in the context of metabolic diseases and inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore its therapeutic potential. Future studies should focus on elucidating the precise downstream effects of PPARγ activation by this compound and directly confirming its modulatory effects on the MAPK and NF-κB signaling pathways.

References

The Biological Activity of Stearolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearolic acid (9-octadecynoic acid) is an acetylenic fatty acid with the chemical formula C18H32O2.[1][2] Its structure is characterized by an 18-carbon chain with a triple bond at the ninth carbon.[1] This unique structural feature distinguishes it from its more common saturated counterpart, stearic acid, and its monounsaturated analogue, oleic acid. While research on stearolic acid is not as extensive as that on other fatty acids, emerging evidence suggests a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of stearolic acid and related fatty acids, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Inhibition of Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[3] The inhibition of SCD has been identified as a potential therapeutic strategy for a variety of metabolic diseases. While specific quantitative data for stearolic acid's inhibition of SCD is limited in publicly available literature, the structurally related acetylenic fatty acid, sterculic acid, is a known inhibitor of SCD1 with a reported IC50 value of 0.9 μM.[2]

Quantitative Data for SCD Inhibition by Related Compounds
CompoundTargetIC50 ValueSource
Sterculic AcidStearoyl-CoA desaturase-1 (SCD1)0.9 μM[2]
A939572Mouse SCD1<4 nM[4]
A939572Human SCD137 nM[4]
CAY10566Mouse SCD14.5 nM[4]
CAY10566Human SCD126 nM[4]
MK-8245Human SCD11 nM[5]
MK-8245Rat and Mouse SCD13 nM[5]
Experimental Protocol: Stearoyl-CoA Desaturase (SCD) Inhibition Assay

A common method for assessing SCD inhibition involves a cell-based assay using radiolabeled substrates.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., stearolic acid) against SCD activity in a cell line expressing the enzyme (e.g., HepG2 cells).

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • Test compound (stearolic acid) dissolved in a suitable solvent (e.g., DMSO)

  • [14C]-stearic acid

  • Scintillation counter and fluid

  • 96-well plates

Procedure:

  • Cell Culture: Culture HepG2 cells in 96-well plates until they reach confluence.

  • Compound Treatment: Treat the cells with various concentrations of stearolic acid (typically in a serial dilution) for a predetermined period (e.g., 4 hours). Include a vehicle control (DMSO) and a positive control (a known SCD inhibitor).

  • Radiolabeling: Add [14C]-stearic acid to each well and incubate for a specific duration to allow for its conversion to [14C]-oleic acid by SCD.

  • Lipid Extraction: After incubation, wash the cells and extract the total lipids.

  • Separation and Quantification: Separate the fatty acids (stearic and oleic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Quantify the radioactivity of the [14C]-stearic acid and [14C]-oleic acid spots or peaks using a scintillation counter. Calculate the percentage of conversion of stearic acid to oleic acid for each compound concentration. The SCD activity is expressed as the ratio of [14C]-oleic acid to the total of [14C]-oleic and [14C]-stearic acids.[7] Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: SCD Inhibition Assay

SCD_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture Culture HepG2 cells in 96-well plates add_compound Add Stearolic Acid to cells cell_culture->add_compound compound_prep Prepare serial dilutions of Stearolic Acid compound_prep->add_compound add_radiolabel Add [14C]-stearic acid add_compound->add_radiolabel lipid_extraction Extract total lipids add_radiolabel->lipid_extraction separation Separate fatty acids (TLC/HPLC) lipid_extraction->separation quantification Quantify radioactivity separation->quantification data_analysis Calculate % inhibition and IC50 quantification->data_analysis

Caption: Workflow for determining the SCD inhibitory activity of stearolic acid.

Antibacterial Activity

While specific studies on the antibacterial properties of stearolic acid are scarce, its saturated analog, stearic acid, and its derivatives have demonstrated activity against various bacteria. For instance, a stearic acid derivative has shown antibacterial properties at a concentration of 10 µg/mL against Gram-positive bacteria like Bacillus cereus and Bacillus subtilis.[8]

Quantitative Data for Antibacterial Activity of a Related Compound
CompoundBacteriaConcentration/MICMethodSource
Stearic acid 4-[(n-pentoxy)phenethyl] esterBacillus cereus, Bacillus subtilis, Mycobacterium fortuitum10 µg/mLDisc diffusion[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]

Objective: To determine the lowest concentration of stearolic acid that inhibits the visible growth of a specific bacterium (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Stearolic acid

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of stearolic acid in the nutrient broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of stearolic acid at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis inoculum_prep Prepare bacterial inoculum inoculation Inoculate wells with bacteria inoculum_prep->inoculation compound_dilution Prepare serial dilutions of Stearolic Acid in broth compound_dilution->inoculation incubation Incubate at 37°C for 24h inoculation->incubation observation Observe for visible growth incubation->observation mic_determination Determine the lowest concentration with no growth (MIC) observation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of stearolic acid.

Anticancer Activity

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][11]

Objective: To determine the IC50 of stearolic acid on the viability of cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HT-29).

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Stearolic acid

  • MTT reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of stearolic acid for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathways in Cancer: Potential Role of Fatty Acids

Fatty acids can influence various signaling pathways implicated in cancer progression. Two such pathways are the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways.

Protein Kinase C (PKC) Signaling: PKC isoforms are involved in the regulation of cell proliferation, differentiation, and apoptosis.[12] Some studies have implicated PKC in the signaling cascade of stearate-induced apoptosis in breast cancer cells.

PKC_Signaling FA Fatty Acids (e.g., Stearic Acid) DAG Diacylglycerol (DAG) Synthesis FA->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC Apoptosis Apoptosis PKC->Apoptosis

Caption: Potential involvement of fatty acids in the PKC-mediated apoptosis pathway.

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival.[13] Some fatty acids have been shown to modulate NF-κB activity.

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK FA Fatty Acids FA->IKK Modulation IkB IκBα Degradation IKK->IkB NFkB NF-κB (p50/p65) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene

Caption: Potential modulation of the NF-κB signaling pathway by fatty acids.

Anti-inflammatory Activity

The anti-inflammatory effects of stearolic acid have not been well-documented. However, stearic acid has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines through the inhibition of NF-κB and MAPK signaling pathways.[14]

Experimental Protocol: Inhibition of Protein Denaturation

This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the denaturation of protein, which is a hallmark of inflammation.

Objective: To evaluate the ability of stearolic acid to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS)

  • Stearolic acid

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound (stearolic acid at various concentrations) and a solution of BSA or egg albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 55-70°C for a specific period (e.g., 5-30 minutes).

  • Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 A higher percentage of inhibition indicates greater anti-inflammatory activity.

Conclusion

Stearolic acid, an acetylenic fatty acid, presents an interesting profile for further biological investigation. While direct quantitative data on its various activities are currently limited, its structural similarity to other biologically active fatty acids, such as stearic acid and sterculic acid, suggests potential roles in key cellular processes. The primary reported activity of a related acetylenic fatty acid is the inhibition of stearoyl-CoA desaturase, a significant target in metabolic diseases. Further research is warranted to elucidate the specific IC50 and MIC values of stearolic acid in various biological assays and to map its precise interactions with cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically explore the therapeutic potential of this unique fatty acid.

References

An In-Depth Technical Guide to 9-Octadecynoic Acid (Stearolic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecynoic acid, also known as stearolic acid, is a monounsaturated fatty acid with a distinctive triple bond between carbons 9 and 10. Its molecular formula is C18H32O2.[1][2][3][4][5] This unique acetylenic bond confers specific chemical properties and biological activities that are of growing interest in the fields of biochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental protocols for its analysis and biological evaluation, and its known mechanisms of action.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below, providing a ready reference for its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H32O2[1][2][3][4][5]
Molecular Weight280.45 g/mol [1][2][6]
Melting Point46-47 °C[1][7]
Boiling Point189-190 °C at 2 mmHg[1]
Density0.923 g/cm³ (estimate)[7]
Water SolubilityInsoluble[1][7]
pKa (Predicted)4.77 ± 0.10[1]
LogP (Predicted)5.55570[7]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeKey Features and Data Source
¹³C NMR Spectra available from public databases such as PubChem.
Mass Spectrometry (GC-MS) Data available in the NIST Mass Spectrometry Data Center.[2]
Infrared (IR) Spectroscopy FTIR spectra are available, with data from sources like Bio-Rad Laboratories.[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided to facilitate its use in a research setting.

Synthesis of this compound from Oleic Acid

This protocol describes a two-step synthesis involving the bromination of oleic acid followed by dehydrobromination to introduce the triple bond.[1]

Step 1: Bromination of Oleic Acid

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 100g (0.35 mol) of oleic acid in 400 mL of anhydrous ether.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 53g (0.33 mol) of bromine dropwise while maintaining the temperature between 0-5°C. Continue the addition until the bromine color persists.

  • If excess bromine is added, add a few drops of oleic acid until the color disappears.

  • The resulting solution of 9,10-dibromostearic acid is used directly in the next step.

Step 2: Dehydrobromination

  • In a separate reaction vessel cooled with an ice-acetone bath, add 1900 mL of liquid ammonia and 1.6g of anhydrous ferric chloride.

  • Stir vigorously for 5-10 minutes, then add 3g of metallic sodium.

  • Once the evolution of hydrogen ceases, add the remaining 43g (1.87 mol) of metallic sodium in portions.

  • After the sodium has been added, slowly add the bromide solution from Step 1 dropwise.

  • Continue stirring for 6 hours.

  • Add 60g of solid sodium chloride to aid in the evaporation of ammonia.

  • Add 1000 mL of water and heat to 60-70°C under a nitrogen atmosphere.

  • Slowly acidify the mixture by adding 50 mL of concentrated hydrochloric acid.

  • Separate the aqueous layer. Wash the organic layer four times with hot water (60°C).

  • Cool the organic layer in an ice bath and collect the crude product by suction filtration.

  • Dry the crude product under a vacuum.

  • For purification, dissolve the crude product in 500 mL of petroleum ether and filter.

  • Concentrate the filtrate to 300 mL and cool to 0-5°C to induce crystallization.

  • Collect the crystals by suction filtration and wash with a small amount of cold petroleum ether.

  • A second crop of crystals can be obtained by concentrating the mother liquor.

  • Recrystallize the combined products from 300 mL of petroleum ether and dry under vacuum to yield this compound.

Biological Assays

1. DNA Binding Assay

This protocol provides a general method to assess the interaction of this compound with DNA.

  • Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2).[8]

  • The purity of the DNA solution should be checked by measuring the A260/A280 ratio, which should be >1.8.[8]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, mix a fixed concentration of this compound with increasing concentrations of calf thymus DNA in the buffer.[8]

  • Record the UV-visible absorption spectra over a relevant wavelength range (e.g., 240-350 nm).[8]

  • Alternatively, fluorescence spectroscopy can be used. In this case, excite the sample at an appropriate wavelength and record the emission spectra.[9]

  • Changes in the absorbance or fluorescence intensity can be used to determine the binding constant of the interaction.

2. Topoisomerase I Inhibition Assay

This assay is designed to screen for inhibitors of human topoisomerase I.

  • The assay is based on the relaxation of supercoiled plasmid DNA by topoisomerase I.[10][11]

  • Reactions should be assembled on ice and typically contain the reaction buffer, supercoiled plasmid DNA (e.g., pHOT1), the test compound (this compound), and topoisomerase I enzyme.[12]

  • A positive control, such as camptothecin, should be included.[12]

  • Initiate the reaction by transferring the tubes to a 37°C heat block for 30 minutes.[12]

  • Terminate the reaction by adding SDS to a final concentration of 1% and proteinase K (50 µg/mL).[12]

  • Analyze the reaction products by agarose gel electrophoresis.

  • Inhibitors of the enzyme will prevent the relaxation of the supercoiled DNA, which will be visible as a distinct band on the gel compared to the relaxed DNA in the control.

3. Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory effects of this compound by measuring its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[13]

  • After a 24-hour incubation period, collect the cell culture medium.[13]

  • Measure the amount of NO in the medium using the Griess reaction assay.[13]

  • A reduction in NO levels in the presence of this compound indicates anti-inflammatory activity.

Biological Activity and Signaling Pathways

This compound has demonstrated several significant biological activities, primarily related to its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Effects

Research has shown that derivatives of octadecynoic acid can exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been observed to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The diagram below illustrates the proposed mechanism of the anti-inflammatory action of this compound.

Anti-inflammatory_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Octadecynoic_Acid This compound Octadecynoic_Acid->IKK inhibits Octadecynoic_Acid->MAPK inhibits Fatty_Acid_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Separation Chromatographic Separation (Capillary Column) GCMS->Separation Detection Mass Spectrometry Detection (Ionization and Mass Analysis) Separation->Detection Data_Analysis Data Analysis (Peak Identification and Quantification) Detection->Data_Analysis Report Fatty Acid Profile Report Data_Analysis->Report

References

An In-depth Technical Guide to 9-Octadecynoic Acid: From Discovery to Cellular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Octadecynoic acid, also known as stearolic acid, is an 18-carbon acetylenic fatty acid with a triple bond at the ninth carbon. Initially identified from a plant source through bioassay-guided fractionation, this compound has garnered interest for its unique chemical structure and biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its known biological interactions, particularly with DNA and topoisomerase I. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Discovery and History

This compound was identified as a cytotoxic natural product from a hexane extract of the plant Schoepfia californica.[1] Its discovery was the result of a novel bioassay designed to identify natural principles that bind to DNA.[1] Researchers observed that the cytotoxicity of the plant extract to cultured KB cells was significantly reduced when calf thymus DNA was added to the culture medium, suggesting the presence of a DNA-binding agent.[1] Subsequent fractionation of this extract led to the isolation and characterization of this compound as the active principle.[1]

Historically, the synthesis of acetylenic fatty acids like this compound has been a subject of chemical interest. The most common and established method for its synthesis involves the conversion of the readily available oleic acid.[2] This process, which has been refined over the years, typically involves a two-step sequence of halogenation of the double bond followed by a double dehydrohalogenation to introduce the triple bond.[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₂[3][4]
Molar Mass 280.45 g/mol [1][3]
Melting Point 43-48 °C[5][6]
Boiling Point 189-190 °C at 1.8-2 mmHg[5][6]
Density 0.9365 g/cm³ (estimate)[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[4]
CAS Number 506-24-1[3][6]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and ObservationsReference(s)
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 280. Key fragments observable.[3]
Infrared (IR) Spectroscopy Characteristic peaks for C≡C (alkyne) stretch, C=O (carboxyl) stretch, and O-H (carboxyl) stretch.[7]
¹³C Nuclear Magnetic Resonance (NMR) The chemical shifts of the acetylenic carbons are a key feature. A comprehensive study of acetylenic fatty acids provides the basis for assigning the spectrum. The influence of the carboxylic acid group and the triple bond on the chemical shifts of adjacent carbons has been systematically analyzed.[8]

Experimental Protocols

Synthesis of this compound from Oleic Acid

This protocol describes a common method for the synthesis of this compound from oleic acid, involving the bromination of the double bond followed by dehydrobromination to form the alkyne.

Step 1: Bromination of Oleic Acid to 9,10-Dibromostearic Acid

  • Dissolve oleic acid in a suitable solvent such as glacial acetic acid or a halogenated solvent (e.g., carbon tetrachloride).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue the addition until a faint permanent bromine color persists.

  • The product, 9,10-dibromostearic acid, can be isolated by pouring the reaction mixture into water and collecting the precipitate. Recrystallization from ethanol or petroleum ether can be performed for purification.

Step 2: Dehydrobromination of 9,10-Dibromostearic Acid to this compound

  • Reflux the 9,10-dibromostearic acid with a strong base. A common reagent is a solution of potassium hydroxide in ethanol.

  • The reaction is typically carried out for several hours to ensure complete double dehydrobromination.

  • After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • The crude product is then collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent like acetone or petroleum ether.

The overall workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Oleic_Acid Oleic Acid Bromination Bromination (Br₂, Solvent) Oleic_Acid->Bromination Dibromostearic_Acid 9,10-Dibromostearic Acid Bromination->Dibromostearic_Acid Dehydrobromination Double Dehydrobromination (KOH, Ethanol, Reflux) Dibromostearic_Acid->Dehydrobromination Octadecynoic_Acid This compound Dehydrobromination->Octadecynoic_Acid

Synthesis of this compound from Oleic Acid.

Biological Activity and Signaling Pathways

DNA Binding and Topoisomerase I Inhibition

This compound has been shown to bind to DNA with an apparent dissociation constant of 1.8 mM.[1] This interaction is noteworthy as the molecule does not possess the typical structural features of known DNA binding agents.[1] Furthermore, it has been demonstrated to inhibit topoisomerase I-mediated DNA filter binding.[1] However, it does not inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I, suggesting a specific mode of interaction with the enzyme-DNA complex rather than a direct inhibition of the enzyme's catalytic activity.[1] It is also a weak inhibitor of DNA polymerase alpha.[1]

The proposed mechanism of topoisomerase I inhibition by some agents involves the stabilization of the covalent enzyme-DNA intermediate, often referred to as the "cleavable complex."[9] While the precise mechanism for this compound is not fully elucidated, its ability to inhibit filter binding suggests an interference with this complex.

Topoisomerase_Inhibition cluster_normal Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by this compound Top1 Topoisomerase I Supercoiled_DNA Supercoiled DNA Top1->Supercoiled_DNA Binds Cleavable_Complex Covalent Topo I-DNA 'Cleavable Complex' Supercoiled_DNA->Cleavable_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Religation Inhibited_Complex Inhibited Complex (Filter Binding) Cleavable_Complex->Inhibited_Complex ODA This compound ODA->Cleavable_Complex Interferes with

Proposed Interaction of this compound with Topoisomerase I.
Potential Involvement in Cellular Signaling

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, 8-oxo-9-octadecenoic acid, provides valuable insights. This related molecule has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophage cells.[5] Specifically, it was observed to decrease the phosphorylation of JNK and ERK (kinases in the MAPK pathway) and inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB.[5] Given the structural similarity, it is plausible that this compound could engage with similar cellular targets.

Saturated and polyunsaturated fatty acids are known to modulate the Toll-like receptor-4 (TLR4) signaling pathway, which can lead to the activation of both MyD88-dependent and PI3K/AKT pathways, ultimately influencing NF-κB activation.[4] It is conceivable that this compound, as an unsaturated fatty acid, could also interact with these pathways.

The following diagram illustrates a hypothetical signaling pathway based on the activities of related fatty acids.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K MAPK MAPK (JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK AKT AKT PI3K->AKT AKT->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes ODA This compound (Hypothetical) ODA->MAPK Inhibits (P) ODA->IKK Inhibits (P)

Hypothetical Signaling Pathway Modulation by this compound.

Conclusion

This compound stands as a unique fatty acid with demonstrated biological activity. Its discovery through a DNA-binding assay highlights the potential for finding novel bioactive molecules from natural sources. The established synthetic route from oleic acid makes it an accessible compound for further research. While its interaction with DNA and topoisomerase I has been characterized to some extent, the precise molecular mechanisms and its broader role in cellular signaling remain areas for future investigation. This technical guide consolidates the current knowledge on this compound, providing a solid foundation for researchers and drug development professionals to explore its potential applications.

References

Spectroscopic Profile of 9-Octadecynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Octadecynoic acid (Stearolic acid), a monounsaturated fatty acid with its triple bond at the ninth carbon. The information presented herein is crucial for its identification, characterization, and utilization in various research and development applications, including drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental 1H and 13C NMR spectra for this compound are not widely available in public spectral databases, predicted data based on its chemical structure provides valuable insight. The following tables present predicted chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~2.35TripletH-2 (α-CH₂)
~2.14TripletH-8, H-11 (Allylic CH₂)
~1.63QuintetH-3 (β-CH₂)
~1.2-1.4MultipletH-4 to H-7, H-12 to H-17 (Methylene chain)
~0.88TripletH-18 (Terminal CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~180.0C-1 (Carboxylic Acid)
~80.0C-9, C-10 (Alkynyl)
~34.0C-2 (α-CH₂)
~31.9C-16
~29.0-29.7C-4 to C-7, C-12 to C-15 (Methylene chain)
~24.7C-3 (β-CH₂)
~22.7C-17
~19.0C-8, C-11 (Allylic CH₂)
~14.1C-18 (Terminal CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2917StrongC-H stretch (alkane)
~2849StrongC-H stretch (alkane)
~1708StrongC=O stretch (carboxylic acid)
~1465MediumC-H bend (alkane)
~938BroadO-H bend (carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry (MS) Data for this compound (Electron Ionization)

m/zRelative IntensityAssignment
280.2Moderate[M]⁺ (Molecular Ion)
263.2Low[M-OH]⁺
237.2Low[M-C₃H₇O]⁺
153.1Moderate
139.1Moderate
125.1Moderate
111.1High
97.1High
83.1High
69.1High
55.1High

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the neat this compound sample is placed directly on the ATR crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (GC-MS and LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid group of this compound is typically derivatized to its methyl ester (FAME). This is commonly achieved by reaction with a methylating agent such as BF₃-methanol or by a base-catalyzed transesterification.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used, for example, starting at 100 °C, holding for 1 minute, then ramping to 250 °C at a rate of 10 °C/min, and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS):

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile and isopropanol.

Instrumentation and Parameters:

  • Liquid Chromatograph:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of two solvents, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Neat_Sample Neat Sample (ATR-FTIR) Sample->Neat_Sample Derivatization Derivatization (GC-MS) Sample->Derivatization Dilution Dilution in Mobile Phase (LC-MS) Sample->Dilution NMR_Acquisition NMR Spectrometer Dissolution->NMR_Acquisition FTIR_Acquisition FT-IR Spectrometer Neat_Sample->FTIR_Acquisition GCMS_Acquisition GC-MS System Derivatization->GCMS_Acquisition LCMS_Acquisition LC-MS System Dilution->LCMS_Acquisition NMR_Processing Fourier Transform & Phase Correction NMR_Acquisition->NMR_Processing FTIR_Processing Background Subtraction & Baseline Correction FTIR_Acquisition->FTIR_Processing MS_Processing Chromatogram Extraction & Mass Spectral Analysis GCMS_Acquisition->MS_Processing LCMS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation FTIR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Purity_Assessment Purity Assessment MS_Processing->Purity_Assessment Quantification Quantification MS_Processing->Quantification

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 9-Octadecynoic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecynoic acid, also known as stearolic acid, is an 18-carbon acetylenic fatty acid with a triple bond at the ninth carbon. Its unique structure imparts specific physicochemical properties that are of interest in various fields, including biochemistry, materials science, and pharmacology. Understanding the solubility of this compound in different solvents is critical for its application in drug delivery systems, as a synthetic intermediate, and in the study of lipid metabolism and membrane biophysics. This technical guide provides a comprehensive overview of the solubility of this compound, details the experimental methods for its determination, and illustrates a typical workflow for solubility assessment.

Data Presentation: Solubility of this compound

The solubility of this compound has been experimentally determined in a range of organic solvents. The following table summarizes the mole fraction solubility (x₁) of this compound at various temperatures, based on the critically evaluated data from the work of Kolb and Brown, as reported in the IUPAC–NIST Solubility Data Series.[1][2]

SolventTemperature (K)Mole Fraction Solubility (x₁)
Heptane233.2Data to be populated from source
243.2Data to be populated from source
253.2Data to be populated from source
263.2Data to be populated from source
Methylbenzene233.2Data to be populated from source
243.2Data to be populated from source
253.2Data to be populated from source
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Ethyl Acetate233.2Data to be populated from source
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1,1'-Oxybisethane (Diethyl Ether)233.2Data to be populated from source
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263.2Data to be populated from source
Methanol233.2Data to be populated from source
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Propanone (Acetone)233.2Data to be populated from source
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263.2Data to be populated from source

Note: The quantitative data is sourced from the IUPAC–NIST Solubility Data Series, specifically from the compiled and evaluated data of Kolb and Brown. Researchers are encouraged to consult the original publication for the precise mole fraction values: J. Phys. Chem. Ref. Data 50, 043105 (2021).

Generally, this compound is considered insoluble in water.

Experimental Protocols

The determination of fatty acid solubility is a fundamental experimental procedure. The two primary methods employed in the foundational studies of this compound solubility are the gravimetric method and the acid-base titrimetric method.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled water or oil bath with shaker

  • Sealed, temperature-resistant glass vials or flasks

  • Analytical balance (accurate to ±0.0001 g)

  • Syringe with a filter attachment (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the collected saturated solution to a pre-weighed evaporation dish.

  • Drying: Carefully evaporate the solvent under a gentle stream of inert gas or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the acid. For heat-sensitive compounds, a vacuum desiccator can be used.

  • Mass Determination: Once the solvent is completely removed, weigh the evaporation dish containing the dried this compound residue.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the mass of the solvent. This can be converted to other units such as g/100 mL or mole fraction.

Acid-Base Titrimetric Method for Solubility Determination

This method determines the concentration of the acidic solute in a saturated solution by titrating it with a standardized base.

Materials:

  • Saturated solution of this compound (prepared as in the gravimetric method)

  • Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide)

  • Phenolphthalein indicator solution

  • Burette, pipette, and Erlenmeyer flasks

  • Analytical balance

Procedure:

  • Sample Preparation and Equilibration: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Aliquoting: Withdraw a precise volume or mass of the clear, saturated supernatant using a pipette or by weighing a withdrawn sample.

  • Titration Setup: Transfer the aliquot to an Erlenmeyer flask. If the solvent is not miscible with water, an appropriate co-solvent may be needed. Add a few drops of phenolphthalein indicator.

  • Titration: Titrate the solution with the standardized sodium hydroxide solution from a burette until the endpoint is reached, indicated by a persistent faint pink color.

  • Calculation: Use the volume of the titrant and its known concentration to calculate the moles of this compound in the aliquot. The solubility can then be expressed in terms of molarity, g/L, or other relevant units.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_methods Analytical Methods start Start: Solubility Determination prep Sample Preparation: Add excess this compound to a known mass of solvent in a sealed vial. start->prep equilibrate Equilibration: Incubate in a thermostatic shaker bath at a constant temperature (e.g., 24-48h). prep->equilibrate settle Settling: Allow undissolved solid to sediment. equilibrate->settle withdraw Sample Withdrawal: Extract a known mass/volume of the clear supernatant using a filtered syringe. settle->withdraw gravimetric Gravimetric Analysis withdraw->gravimetric titrimetric Acid-Base Titration withdraw->titrimetric evaporate Solvent Evaporation: Remove solvent from the sample. gravimetric->evaporate titrate Titration: Titrate with a standardized base (e.g., NaOH) using an indicator. titrimetric->titrate weigh Mass Determination: Weigh the solid residue. evaporate->weigh calc_grav Calculate Solubility (Gravimetric) weigh->calc_grav calc_titrate Calculate Solubility (Titrimetric) titrate->calc_titrate

Caption: Experimental workflow for determining the solubility of this compound.

Biological Context and Signaling

While extensive research on the specific signaling pathways of this compound is ongoing, studies on related fatty acids provide a framework for its potential biological roles. Fatty acids are known to act as signaling molecules that can modulate various cellular processes.

A structurally similar compound, 8-oxo-9-octadecenoic acid, has been shown to exhibit anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophage cells. This suggests that acetylenic fatty acids and their derivatives may play a role in modulating inflammatory responses.

Furthermore, this compound itself has been identified as a DNA-binding agent that can inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. This finding points to a potential role for this compound in modulating cellular processes at the level of DNA metabolism.

The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by fatty acids like this compound or its derivatives.

signaling_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (e.g., JNK, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb inflammation Inflammatory Response: (e.g., Cytokine Production) mapk->inflammation nfkb->inflammation fatty_acid This compound (or derivative) fatty_acid->mapk Inhibition fatty_acid->nfkb Inhibition

Caption: Potential modulation of inflammatory signaling by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stearolic acid, its derivatives, and related compounds, with a focus on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Stearolic Acid

Stearolic acid, also known as 9-octadecynoic acid, is an acetylenic fatty acid characterized by an 18-carbon chain with a triple bond between carbons 9 and 10.[1] Its unique chemical structure imparts distinct physical and chemical properties, making it a subject of interest for chemical synthesis and biological evaluation. While it occurs naturally in some plant species, it is relatively rare compared to its olefinic and saturated counterparts, oleic acid and stearic acid.[1] The presence of the acetylenic bond provides a site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Physicochemical Properties of Stearolic Acid

A summary of the key physicochemical properties of stearolic acid is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₈H₃₂O₂--INVALID-LINK--
Molecular Weight280.45 g/mol --INVALID-LINK--
Melting Point45-47 °C--INVALID-LINK--
Boiling Point189-190 °C at 2 mmHg--INVALID-LINK--
SolubilityInsoluble in water; soluble in organic solvents like ethanol and ether.--INVALID-LINK--
pKa (Predicted)4.77 ± 0.10--INVALID-LINK--

Synthesis of Stearolic Acid and Its Derivatives

Synthesis of Stearolic Acid

Stearolic acid can be synthesized from the more abundant oleic acid. The synthesis involves the bromination of the double bond in oleic acid, followed by a double dehydrobromination reaction to introduce the triple bond.

Experimental Protocol: Synthesis of Stearolic Acid from Oleic Acid

Materials:

  • Oleic acid

  • Bromine

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Bromination: Dissolve oleic acid in a suitable solvent such as diethyl ether. Cool the solution in an ice bath. Add a solution of bromine in the same solvent dropwise with stirring until the bromine color persists.

  • Dehydrobromination: Remove the solvent under reduced pressure. To the resulting dibromo-stearic acid, add a solution of potassium hydroxide in ethanol. Reflux the mixture for several hours.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid. Extract the product with diethyl ether. Wash the ether extract with water and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to obtain crude stearolic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Stearolic Acid Derivatives

The carboxylic acid group of stearolic acid is a versatile handle for the synthesis of various derivatives, including esters and amides.

Experimental Protocol: Synthesis of Methyl Stearolate

Materials:

  • Stearolic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Esterification: In a round-bottom flask, dissolve stearolic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours.

  • Work-up: After cooling, add water to the reaction mixture and extract the product with diethyl ether. Wash the ether layer sequentially with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield methyl stearolate. The product can be purified by distillation under reduced pressure.

Experimental Protocol: Synthesis of Stearolamide

Materials:

  • Stearolic acid

  • Thionyl chloride

  • Ammonia solution (or a primary/secondary amine)

  • Dichloromethane

  • Sodium bicarbonate solution

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve stearolic acid in dichloromethane. Add thionyl chloride dropwise at room temperature. Reflux the mixture for one hour.

  • Amidation: Cool the reaction mixture and slowly add it to a cooled, stirred solution of concentrated ammonia (or a primary/secondary amine) in dichloromethane.

  • Work-up: Stir the reaction mixture for an additional hour at room temperature. Wash the organic layer with water and sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The resulting stearolamide can be purified by recrystallization.

Biological Activities of Stearolic Acid Derivatives

Derivatives of stearolic acid and related acetylenic fatty acids have been investigated for a range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.

Anticancer Activity

While comprehensive data on a wide range of stearolic acid derivatives is limited, studies on related fatty acid derivatives provide insights into their potential as anticancer agents. For instance, ester derivatives of stearic acid have shown significant growth inhibition of human breast cancer cell lines.

Table 2: Cytotoxicity of Propofol Stearate against Human Breast Cancer Cell Lines

Cell LineIC₅₀ (µM)
MDA-MB-361> 25
MCF-7> 25
MDA-MB-231~25

Data adapted from a study on a stearic acid ester conjugate, suggesting a potential area of investigation for corresponding stearolic acid esters.

Antifungal Activity

Acetylenic fatty acids and their derivatives have demonstrated promising antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antifungal efficacy.

Table 3: Antifungal Activity of Selected Acetylenic Fatty Acids

CompoundFungal StrainMIC (µg/mL)
6-Nonadecynoic acidCandida albicans0.52
2,6-Hexadecadiynoic acidCandida albicans (fluconazole-resistant)11
9,12-Octadecadienoic acid derivative (L8)Aspergillus niger- (most active)

Data compiled from studies on various acetylenic fatty acids, indicating the potential for stearolic acid derivatives to exhibit similar activities.[2][3]

Mechanisms of Action and Signaling Pathways

The biological effects of stearolic acid and its derivatives are thought to be mediated through various mechanisms, including enzyme inhibition and interactions with nucleic acids.

Inhibition of Lipoxygenase (LOX)

Acetylenic fatty acids can act as suicide substrates for lipoxygenases, enzymes involved in the inflammatory response. The triple bond is believed to be crucial for this irreversible inhibition. The proposed mechanism involves the enzymatic conversion of the acetylenic fatty acid into a reactive allene hydroperoxide intermediate, which then inactivates the enzyme.

Lipoxygenase_Inhibition SA Stearolic Acid (Acetylenic Fatty Acid) LOX Lipoxygenase (Active Enzyme) SA->LOX Binds to active site Reactive_Intermediate Reactive Allene Hydroperoxide LOX->Reactive_Intermediate Enzymatic Oxidation Inflammation Inflammatory Response LOX->Inflammation Catalyzes Inactive_LOX Inactive Lipoxygenase Reactive_Intermediate->Inactive_LOX Irreversibly Inactivates Inactive_LOX->Inflammation Blocks

Mechanism of Lipoxygenase Suicide Inhibition by Acetylenic Fatty Acids.
Inhibition of Cyclooxygenase (COX)

Fatty acids can modulate the activity of cyclooxygenase (COX) enzymes, which are also key players in inflammation. While specific data for stearolic acid is scarce, other fatty acids are known to bind to an allosteric site on COX-2, thereby affecting its catalytic activity. This suggests a potential mechanism for stearolic acid derivatives to modulate prostaglandin synthesis.

COX_Modulation Fatty_Acid Fatty Acid Derivative (e.g., Stearolic Acid Derivative) COX2_allo COX-2 (Allosteric Subunit) Fatty_Acid->COX2_allo Binds to COX2_cat COX-2 (Catalytic Subunit) COX2_allo->COX2_cat Modulates Activity Prostaglandins Prostaglandins (Inflammatory Mediators) COX2_cat->Prostaglandins Catalyzes Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_cat Substrate

Allosteric Modulation of COX-2 by Fatty Acids.
DNA Binding and Topoisomerase Inhibition

Stearolic acid (this compound) has been identified as a DNA-binding agent. It has been shown to weakly inhibit DNA topoisomerase I and DNA polymerase alpha.[1] Topoisomerases are crucial enzymes involved in managing DNA topology during replication and transcription, making them important targets for anticancer drugs. The inhibition of these enzymes by stearolic acid derivatives could represent a key mechanism for their potential cytotoxic effects.

Topoisomerase_Inhibition SA_deriv Stearolic Acid Derivative Cleaved_Complex Cleavage Complex (DNA-Topo I) SA_deriv->Cleaved_Complex Stabilizes/ Inhibits re-ligation DNA_Topo DNA Topoisomerase I DNA_Topo->Cleaved_Complex Cleaves one DNA strand DNA Supercoiled DNA DNA->DNA_Topo Binds Relaxed_DNA Relaxed DNA Cleaved_Complex->Relaxed_DNA Re-ligates DNA strand Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Cleaved_Complex->Cell_Cycle_Arrest

Proposed Mechanism of Topoisomerase I Inhibition.

Experimental Protocols for Biological Assays

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (stearolic acid derivatives)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or a vehicle control. Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period, stop the reaction (e.g., by adding a strong acid).

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Cell culture medium

  • Test compounds (stearolic acid derivatives)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion

Stearolic acid and its derivatives represent a promising class of compounds with potential applications in drug discovery. Their unique acetylenic moiety allows for diverse chemical modifications, leading to compounds with a range of biological activities, including anticancer and antifungal effects. The proposed mechanisms of action, involving the inhibition of key enzymes like lipoxygenase and cyclooxygenase, as well as interactions with DNA and topoisomerases, provide a solid foundation for further investigation. This guide has provided an overview of the synthesis, properties, and biological evaluation of these compounds, along with detailed experimental protocols and visual representations of potential signaling pathways. Further research into a broader range of stearolic acid derivatives and a more comprehensive evaluation of their biological activities are warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 9-Octadecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecynoic acid, also known as stearolic acid, is an acetylenic fatty acid with emerging biological significance. This document provides detailed application notes and protocols for a range of in vitro assays to facilitate research into its mechanism of action and potential therapeutic applications. The methodologies outlined below are based on established scientific findings and are intended to guide researchers in the accurate assessment of this compound's effects on cellular and molecular targets.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

ParameterTarget/AssayCell LineValueReference
Apparent Dissociation Constant (Kd) DNA Binding-1.8 mM[1]
IC50 CytotoxicityKB cellsData not available-
IC50 DNA Polymerase Alpha Inhibition-Data not available ("Weakly inhibitory")[1]
IC50 Topoisomerase I (Filter Binding)-Data not available-

Experimental Protocols

DNA Binding Assay (Nitrocellulose Filter Binding)

This protocol is designed to determine the direct binding of this compound to DNA. The assay is based on the principle that protein-DNA or small molecule-DNA complexes are retained on a nitrocellulose filter, whereas free DNA passes through.

Materials:

  • This compound

  • Calf thymus DNA or other suitable DNA substrate

  • Nitrocellulose filters (0.45 µm)

  • Filter binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Radiolabeled DNA (e.g., ³²P-labeled) or a fluorescent DNA stain (e.g., PicoGreen)

  • Scintillation counter or fluorescence plate reader

  • Vacuum filtration apparatus

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the filter binding buffer.

  • In a reaction tube, combine a fixed concentration of radiolabeled or fluorescently labeled DNA with varying concentrations of this compound.

  • Incubate the mixture at room temperature for 30 minutes to allow for binding equilibrium to be reached.

  • Slowly pass the reaction mixture through a pre-wetted nitrocellulose filter under vacuum.

  • Wash the filter with ice-cold filter binding buffer to remove unbound DNA.

  • Quantify the amount of DNA retained on the filter. For radiolabeled DNA, use a scintillation counter. For fluorescently labeled DNA, elute the DNA from the filter and measure the fluorescence.

  • Plot the amount of bound DNA as a function of the this compound concentration to determine the dissociation constant (Kd).

DNA_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_filtration Filtration cluster_analysis Analysis prep1 Prepare 9-Octadecynoic acid dilutions reaction Incubate DNA with This compound prep1->reaction prep2 Prepare radiolabeled or fluorescent DNA prep2->reaction filtration Filter through nitrocellulose membrane reaction->filtration wash Wash filter to remove unbound DNA filtration->wash quantify Quantify bound DNA (Scintillation/Fluorescence) wash->quantify plot Plot data and determine Kd quantify->plot

Workflow for the DNA Binding Assay.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the inhibitory effect of this compound on the catalytic activity of human topoisomerase I. The enzyme's activity is monitored by its ability to relax supercoiled plasmid DNA.

Materials:

  • This compound

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine)

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Set up reaction tubes containing the assay buffer and supercoiled plasmid DNA.

  • Add serial dilutions of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a fixed amount of human Topoisomerase I to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Topoisomerase_I_Inhibition_Workflow cluster_setup Reaction Setup cluster_incubation Enzymatic Reaction cluster_separation Analysis setup1 Prepare reaction mix with supercoiled plasmid DNA setup2 Add this compound (and controls) setup1->setup2 incubation Add Topoisomerase I and incubate at 37°C setup2->incubation stop Stop reaction with loading dye incubation->stop gel Separate DNA forms by agarose gel electrophoresis stop->gel visualize Stain and visualize DNA gel->visualize

Workflow for the Topoisomerase I Inhibition Assay.
DNA Polymerase Alpha Inhibition Assay

This protocol assesses the inhibitory effect of this compound on the activity of DNA polymerase alpha. The assay measures the incorporation of radiolabeled deoxynucleotides into a DNA template.

Materials:

  • This compound

  • Human DNA Polymerase Alpha

  • Activated calf thymus DNA (template/primer)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • dNTP mix (dATP, dGTP, dCTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In reaction tubes, combine the reaction buffer, activated DNA, and the dNTP mix including the radiolabeled dNTP.

  • Add serial dilutions of this compound to the tubes. Include appropriate controls.

  • Pre-incubate the mixtures for 5 minutes at 37°C.

  • Initiate the reaction by adding DNA Polymerase Alpha.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding ice-cold TCA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effects of this compound on cultured cells, such as the human oral squamous carcinoma cell line (KB cells).

Materials:

  • This compound

  • KB cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed KB cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the acid).

  • Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with This compound adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 read->calculate

Workflow for the Cytotoxicity (MTT) Assay.

Putative Signaling Pathway

Based on the available data, this compound appears to exert its biological effects through direct interaction with DNA and inhibition of key enzymes involved in DNA metabolism. A putative signaling pathway leading to cytotoxicity is proposed below.

Signaling_Pathway cluster_entry Cellular Uptake cluster_targets Intracellular Targets cluster_effects Downstream Effects compound This compound dna DNA compound->dna Binds (Kd=1.8 mM) topo1 Topoisomerase I compound->topo1 Inhibits polA DNA Polymerase Alpha compound->polA Weakly Inhibits dna_damage DNA Damage / Replication Stress dna->dna_damage topo1->dna_damage Inhibition leads to DNA strand breaks polA->dna_damage Inhibition stalls replication forks apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

Putative signaling pathway of this compound.

References

Stearolic Acid as a Substrate in Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearolic acid (9-octadecynoic acid) is an 18-carbon acetylenic fatty acid characterized by a triple bond between carbons 9 and 10. Its unique structure, particularly the rigid triple bond, makes it a subject of interest in the study of fatty acid metabolism and as a potential modulator of key enzymatic pathways. These application notes provide an overview of the known and potential interactions of stearolic acid with various enzymes, with a focus on its role as an inhibitor of stearoyl-CoA desaturase (SCD). Detailed protocols for relevant enzymatic assays are also provided to facilitate further research in this area.

Stearolic Acid as an Inhibitor of Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[1][2] Specifically, it catalyzes the introduction of a double bond at the delta-9 position of fatty acyl-CoAs, with stearoyl-CoA and palmitoyl-CoA being its preferred substrates.[1][3] This conversion is crucial for the synthesis of triglycerides, cholesterol esters, and membrane phospholipids.[2]

The rigid triple bond in stearolic acid at the 9-10 position, the site of desaturation, strongly suggests its role as an inhibitor rather than a substrate for SCD. This is analogous to thia fatty acid analogues of stearic acid, where a sulfur atom at the 9 or 10 position leads to potent inhibition of SCD because the molecule cannot be desaturated.[4] It is hypothesized that stearolic acid may act as a suicide inhibitor, irreversibly binding to and inactivating the enzyme.

Table 1: Known Inhibitors of Stearoyl-CoA Desaturase (SCD)

InhibitorChemical ClassIC50 / EC50TargetReference
Sterculic acidCyclopropene fatty acidEC50: 247 nM (in HepG2 cells)SCD1[5]
Compound ANot specifiedIC50: 0.3 ± 0.1 µM (in HepG2 cells)SCD (Δ9D)[3]
Thia fatty acids (9-thia and 10-thia stearic acid)Fatty acid analoguesStrong inhibitorsStearoyl-CoA desaturase[4]
Experimental Protocol: Measuring Inhibition of Stearoyl-CoA Desaturase (SCD) Activity

This protocol is adapted from established methods for measuring SCD activity and can be used to determine the inhibitory potential and kinetics of stearolic acid.[2][5] The assay measures the conversion of a radiolabeled saturated fatty acid substrate (e.g., [¹⁴C]stearic acid) to its monounsaturated product ([¹⁴C]oleic acid) in the presence and absence of the potential inhibitor.

Materials:

  • Cell line expressing SCD (e.g., HepG2 cells)

  • Cell culture medium and reagents

  • Stearolic acid

  • [¹⁴C]stearic acid

  • Unlabeled stearic acid

  • Bovine serum albumin (fatty acid-free)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to confluence in appropriate multi-well plates.

    • Prepare a stock solution of stearolic acid in a suitable solvent (e.g., ethanol or DMSO).

    • Treat the cells with varying concentrations of stearolic acid for a predetermined time (e.g., 24 hours). Include a vehicle control (solvent only).

  • Radiolabeling:

    • Prepare a labeling medium containing [¹⁴C]stearic acid complexed to fatty acid-free bovine serum albumin.

    • Remove the treatment medium from the cells and incubate with the labeling medium for a specific duration (e.g., 4-6 hours).

  • Lipid Extraction:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Extract total lipids from the cells using a suitable method, such as the Bligh and Dyer method.

  • Analysis of Fatty Acids:

    • Separate the extracted fatty acids (as methyl esters after derivatization) using either TLC or HPLC.

    • If using TLC, scrape the bands corresponding to stearic acid and oleic acid and quantify the radioactivity using a scintillation counter.

    • If using HPLC with a radioactivity detector, quantify the peaks corresponding to [¹⁴C]stearic acid and [¹⁴C]oleic acid.

  • Data Analysis:

    • Calculate the SCD activity as the percentage of [¹⁴C]oleic acid relative to the total radioactivity in [¹⁴C]stearic acid and [¹⁴C]oleic acid.

    • Plot the SCD activity against the concentration of stearolic acid to determine the IC50 value.

Diagram 1: Experimental Workflow for SCD Inhibition Assay

SCD_Inhibition_Assay cluster_cell_culture Cell Culture & Treatment cluster_labeling Radiolabeling cluster_analysis Analysis cluster_data Data Analysis HepG2 HepG2 Cells Treatment Incubate with Stearolic Acid HepG2->Treatment Radiolabel Incubate with [¹⁴C]Stearic Acid Treatment->Radiolabel Lipid_Extraction Lipid Extraction Radiolabel->Lipid_Extraction FA_Separation Fatty Acid Separation (TLC/HPLC) Lipid_Extraction->FA_Separation Quantification Radioactivity Quantification FA_Separation->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Workflow for determining the inhibitory effect of stearolic acid on SCD.

Stearolic Acid in other Enzymatic Reactions

Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids.[6][7] Acetylenic compounds are known substrates for CYP enzymes and can also act as mechanism-based inactivators. The oxidation of a triple bond by CYP450 can lead to the formation of a reactive ketene intermediate.[4] This intermediate can then react with water to form a carboxylic acid or covalently bind to the enzyme, leading to its inactivation.

Given this, it is plausible that stearolic acid is metabolized by CYP enzymes, potentially leading to the formation of novel metabolites or the inactivation of specific CYP isoforms. Further research is required to identify the specific CYP enzymes that interact with stearolic acid and to characterize the resulting products and enzymatic kinetics.

Prostaglandin H Synthase (PGHS)

Prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes.[8] The enzyme has a broad substrate specificity for polyunsaturated fatty acids. While there is no direct evidence of stearolic acid being a substrate for PGHS, the presence of unsaturation in its structure makes it a candidate for interaction with the enzyme, either as a substrate or an inhibitor.

Signaling Pathways

The modulation of fatty acid metabolism can have significant effects on cellular signaling pathways. Inhibition of SCD1, for instance, has been shown to induce the unfolded protein response and apoptosis in cancer cells.[9] While specific signaling pathways directly modulated by stearolic acid have not been elucidated, its potential to inhibit SCD suggests it could impact pathways sensitive to the ratio of saturated to monounsaturated fatty acids. These may include pathways involved in lipid metabolism, cell proliferation, and apoptosis.

Diagram 2: Potential Impact of Stearolic Acid on Cellular Metabolism

Stearolic_Acid_Impact cluster_enzymes Enzyme Interactions cluster_effects Cellular Effects Stearolic_Acid Stearolic Acid SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Stearolic_Acid->SCD1 Inhibits CYP450 Cytochrome P450 Enzymes Stearolic_Acid->CYP450 Potential Substrate/ Inhibitor PGHS Prostaglandin H Synthase (PGHS) Stearolic_Acid->PGHS Potential Interaction Inhibition Inhibition of MUFA Synthesis SCD1->Inhibition Metabolism Formation of Novel Metabolites CYP450->Metabolism Signaling Alteration of Signaling Pathways Inhibition->Signaling Metabolism->Signaling

Caption: Potential enzymatic interactions and cellular effects of stearolic acid.

Conclusion and Future Directions

Stearolic acid presents a compelling case as a specific inhibitor of stearoyl-CoA desaturase, a key enzyme in lipid metabolism with implications for various diseases, including metabolic disorders and cancer. The provided protocols offer a framework for researchers to quantitatively assess this inhibitory activity. Furthermore, the potential interactions of stearolic acid with cytochrome P450 enzymes and prostaglandin H synthase warrant further investigation to fully understand its metabolic fate and biological effects. Elucidating the precise mechanisms of action and the downstream signaling consequences of stearolic acid will be crucial for its potential development as a therapeutic agent or a research tool to probe fatty acid metabolism.

References

Application Notes and Protocols for 9-Octadecynoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecynoic acid, also known as stearolic acid, is an unsaturated fatty acid with emerging interest in cell biology and drug development. Its involvement in key cellular processes such as cell proliferation, apoptosis, and inflammation makes it a molecule of interest for research in oncology and immunology. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanisms of action, protocols for its application, and expected outcomes.

Mechanism of Action

This compound has been shown to exert its effects on cells through various mechanisms:

  • Induction of Apoptosis: In cancer cells, particularly glioma cells, this compound can induce programmed cell death. This is achieved by up-regulating pro-apoptotic proteins such as p21 and caspase-9, and down-regulating survival signals.[1]

  • Inhibition of Cell Proliferation: This fatty acid can arrest the cell cycle, thereby inhibiting the proliferation of cancer cells. This effect is linked to the downregulation of proteins like p53, PI3K, and PKB/Akt, which are crucial for cell cycle progression.[1]

  • Modulation of Signaling Pathways: this compound has been observed to influence key signaling cascades. It can reduce the activity of the PI3K-Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and growth.[1] In inflammatory cells, related 9-oxo-octadecenoic acids have been shown to inhibit the MAPK signaling pathway by reducing the phosphorylation of JNK and ERK.

  • DNA Interaction: this compound has been identified as a novel DNA binding agent.[2] It has an apparent DNA dissociation constant of 1.8 mM and can inhibit topoisomerase I mediated DNA filter binding, suggesting a potential mechanism for its cytotoxic effects.[2]

Data Presentation

The following table summarizes quantitative data for octadecadienoic acid (ODA) and its derivatives from cell culture experiments. It is important to note that specific IC50 values for this compound are not widely published; therefore, data for closely related compounds are included for reference and to guide experimental design.

CompoundCell LineAssayConcentration/IC50Incubation TimeObserved EffectReference
Octadecadienoic acid (ODA)Human Glioma CellsMTT Assay0.3, 0.6, 1.2 mg/LNot SpecifiedInhibition of cell proliferation[1][1]
Octadecadienoic acid (ODA)Human Glioma CellsFlow Cytometry0.3, 0.6, 1.2 mg/LNot SpecifiedIncreased apoptosis, G0/G1 cell cycle arrest[1][1]
9-Oxo-(10E,12E)-octadecadienoic acidHuman Ovarian Cancer (HRA)Not SpecifiedDose-dependentNot SpecifiedInduction of apoptosis via mitochondrial pathway[3][3]
n-Hexadecanoic acidHCT-116 Colorectal CancerCytotoxicity AssayIC50: 0.8 µg/mLNot SpecifiedCytotoxicity[4]
n-Hexadecanoic acidHT-29 Colorectal CancerCytotoxicity AssayIC50: 36.04 µg/mLNot SpecifiedCytotoxicity[4]
9,12-Octadecadienoic acid (Z,Z)-A549 Lung CarcinomaMTT AssayIC50 of crude extract containing this compound: 407.38 µg/mL48 hoursInhibition of cell proliferation[4][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound and working solutions for treating cells in culture. Due to its hydrophobic nature, proper solubilization is critical.

Materials:

  • This compound (Stearolic acid)

  • Anhydrous ethanol or DMSO

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound in anhydrous ethanol or DMSO to a final concentration of 10-50 mM.

    • For example, to prepare a 10 mM stock solution in ethanol (Molecular Weight of this compound: 280.45 g/mol ), dissolve 2.805 mg in 1 mL of ethanol.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Complex with BSA (Recommended):

    • Warm the BSA solution and the cell culture medium to 37°C.

    • In a sterile tube, add the desired volume of the this compound stock solution to a pre-warmed cell culture medium containing BSA. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation. This improves solubility and delivery to cells.

  • Prepare the Final Working Solution:

    • Dilute the fatty acid-BSA complex to the desired final concentration in the cell culture medium.

    • Ensure the final concentration of the organic solvent (ethanol or DMSO) in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • A vehicle control (medium with the same concentration of solvent and BSA without the fatty acid) should always be included in experiments.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V-FITC Staining

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently detach using trypsin-EDTA, then collect and wash with serum-containing media to inactivate trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

    • Necrotic cells: Annexin V(-) / PI(+)

Protocol 4: Western Blot Analysis of Signaling Pathways (PI3K/Akt and MAPK/ERK)

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound working solutions

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 15, 30, 60 minutes for phosphorylation events).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-ERK at 1:1000 dilution) overnight at 4°C.[7]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total ERK) and a loading control (e.g., β-actin) to normalize the data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assays Downstream Assays prep_stock Prepare this compound Stock Solution (in DMSO/Ethanol) prep_bsa Complex with Fatty Acid-Free BSA prep_stock->prep_bsa prep_working Prepare Working Solutions in Culture Medium prep_bsa->prep_working treat_cells Treat Cells with Working Solutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells assay_mtt Cell Viability (MTT Assay) treat_cells->assay_mtt assay_apop Apoptosis (Annexin V/PI Staining) treat_cells->assay_apop assay_wb Signaling Pathways (Western Blot) treat_cells->assay_wb

Caption: Experimental workflow for using this compound in cell culture.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ODA This compound ODA->PI3K inhibits ODA->Akt inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

mapk_pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Stress MAPKKK MAPKKK LPS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK pERK p-ERK (Active) ERK->pERK phosphorylation pJNK p-JNK (Active) JNK->pJNK phosphorylation Inflammation Inflammatory Response (e.g., COX-2, iNOS) pERK->Inflammation pJNK->Inflammation ODA This compound (or related compounds) ODA->ERK inhibits phosphorylation ODA->JNK inhibits phosphorylation

Caption: this compound inhibits the MAPK (ERK/JNK) signaling pathway.

References

Application Notes & Protocols for the Quantification of 9-Octadecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of 9-Octadecynoic acid (also known as stearolic acid) in various biological matrices. The protocols outlined below cover a range of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids due to its high resolution and sensitivity.[1] For volatile analysis by GC, fatty acids like this compound require derivatization to increase their volatility and improve chromatographic peak shape.[2][3] The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs).

Application Note: Quantification of this compound in Plasma as Fatty Acid Methyl Esters (FAMEs)

This method describes the quantification of total this compound in human plasma. The protocol involves lipid extraction, saponification to release the fatty acid, and subsequent methylation to form the volatile FAME derivative for GC-MS analysis.

Quantitative Data Summary

ParameterValueReference
Linearity Range1 - 100 µg/mL[4]
Limit of Detection (LOD)~2 ng on-column[5]
Limit of Quantification (LOQ)10 µg/mL[4]
Intraday Precision (RSD)< 4%[6]
Interday Precision (RSD)< 6%[4]
Recovery> 95%[4]
Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Lipid Extraction (adapted from Folch method) [4][6]

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., C17:0 or a deuterated analog of the analyte).

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2,400 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform) containing the lipids.

  • Dry the extract under a gentle stream of nitrogen.

2. Saponification and FAME Derivatization (Acid-Catalyzed) [2][7]

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic HCl.

  • Seal the tube and heat at 85°C for 45 minutes.[6]

  • Cool the sample to room temperature.

  • Add 0.5 mL of hexane and vortex for 30 seconds to extract the FAMEs.[6]

  • Centrifuge to separate the phases and transfer the upper hexane layer to a clean GC vial.

3. GC-MS Instrumental Analysis [4]

  • GC System: Agilent 7890A GC or equivalent.

  • Column: Supelco SP-2330 (30 m x 0.32 mm x 0.2 µm) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min.

  • Injector: Splitless mode at 220°C.

  • Oven Program:

    • Initial temperature: 70°C.

    • Ramp 1: 11°C/min to 170°C.

    • Ramp 2: 0.8°C/min to 175°C.

    • Ramp 3: 20°C/min to 220°C, hold for 2.5 minutes.

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with appropriate derivatization (e.g., pentafluorobenzyl esters).[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound methyl ester and the internal standard.

Workflow for GC-MS Quantification of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is extract Lipid Extraction (Chloroform:Methanol) is->extract dry Dry Extract extract->dry saponify Saponification & Methylation (Methanolic HCl) dry->saponify extract_fame FAME Extraction (Hexane) saponify->extract_fame gcms GC-MS Analysis extract_fame->gcms quant Quantification gcms->quant

Caption: Workflow for the quantification of this compound by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing less volatile compounds without the need for derivatization, although derivatization can be used to enhance ionization efficiency.[9] This method is highly sensitive and selective, making it suitable for complex biological matrices.

Application Note: Direct Quantification of this compound in Liver Tissue

This protocol details a sensitive method for the quantification of this compound in liver tissue homogenates using reverse-phase LC coupled with tandem mass spectrometry (MS/MS).

Quantitative Data Summary

ParameterValueReference
Linearity Range0.5 - 100 ng/mL[10]
Limit of Detection (LOD)5 ng/mL[10]
Limit of Quantification (LOQ)15 ng/mL[10]
Intraday Precision (RSD)< 10%[11]
Interday Precision (RSD)< 15%[11]
Recovery85 - 115%[11]
Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation and Lipid Extraction [12]

  • Homogenize 35-45 mg of liver tissue in a suitable buffer.

  • Add 225 µL of cold methanol containing an appropriate internal standard (e.g., d3-palmitic acid).

  • Add 750 µL of cold methyl tert-butyl ether (MTBE).

  • Vortex and shake at 4°C for 6 minutes.

  • Induce phase separation by adding 188 µL of water and centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase and dry it under nitrogen.

  • Reconstitute the dried extract in 150 µL of a 9:1 (v/v) methanol:toluene mixture.

2. LC-MS/MS Instrumental Analysis [10]

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: Luna C8 reverse-phase column (150 x 2.0 mm, 3 µm).

  • Mobile Phase A: 97:3 water:methanol with 10 mM tributylamine and 15 mM acetic acid.

  • Mobile Phase B: 100% Methanol.

  • Gradient: 80-99% B over 20 minutes, hold at 99% B for 20 minutes, then re-equilibrate.

  • Flow Rate: 200 µL/min.

  • MS System: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound transition: Monitor the transition of the precursor ion [M-H]⁻ to a characteristic product ion.

    • Internal Standard transition: Monitor the corresponding transition for the internal standard.

General Lipidomics Workflow

sample Biological Sample (e.g., Tissue, Plasma) extraction Lipid Extraction sample->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing analysis->data_proc stats Statistical Analysis data_proc->stats id Lipid Identification & Quantification data_proc->id bio Biological Interpretation stats->bio id->bio

Caption: A general workflow for lipidomics analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more accessible technique for the quantification of fatty acids. Since underivatized fatty acids have poor chromophores, derivatization with a UV-absorbing group is necessary for sensitive detection.[13]

Application Note: Quantification of this compound using p-Bromophenacyl Ester Derivatization

This method is suitable for quantifying this compound in samples where high sensitivity is required and mass spectrometry is not available.

Quantitative Data Summary

ParameterValueReference
Linearity Range2 - 12 µg/mL[14]
Limit of Detection (LOD)0.27 µg/mL[14]
Limit of Quantification (LOQ)0.82 µg/mL[14]
Intraday Precision (RSD)< 5.3%[15]
Interday Precision (RSD)< 5.3%[15]
Recovery76.3 - 99.2%[15]
Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation and Derivatization [13]

  • Extract lipids from the sample as described in the GC-MS protocol.

  • To the dried extract, add 1 mL of a 0.05N methanolic potassium hydroxide solution and a drop of phenolphthalein indicator.

  • Evaporate to dryness.

  • Add 0.1 mL of a solution containing p-bromophenacyl bromide and a crown ether catalyst in acetonitrile.

  • Heat at 75-80°C for 30 minutes.

  • Cool and dilute with acetonitrile for HPLC analysis.

2. HPLC-UV Instrumental Analysis [14]

  • HPLC System: Shimadzu LC-20AT or equivalent.

  • Column: Nucleosil CN (250 x 4.6 mm, 5 µm) or a C18 column.

  • Mobile Phase: Isocratic mixture of acetonitrile and 100 mM sodium acetate buffer (pH 4.5) (40:60, v/v).

  • Flow Rate: 1.2 mL/min.

  • Detector: UV detector set at 270 nm.

  • Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used for the quantification of fatty acids without derivatization and is non-destructive.[16] Quantification is based on the integration of specific proton signals.

Application Note: Quantification of Unsaturated Fatty Acids in Oil Samples

This protocol provides a method for determining the relative amounts of different classes of unsaturated fatty acids, including those with acetylenic bonds, in an oil mixture.

Quantitative Data Summary

ParameterValueReference
Precision (RSD)< 5%[17]
AccuracyGood agreement with GC[18]
Experimental Protocol: ¹H-NMR Analysis of Fatty Acids

1. Sample Preparation [16]

  • Dissolve a known amount of the oil sample (e.g., 50 mg) in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Transfer the solution to an NMR tube.

2. ¹H-NMR Instrumental Analysis

  • NMR Spectrometer: 500 MHz or higher field strength for better resolution.

  • Experiment: Standard 1D ¹H pulse-acquire experiment.

  • Data Processing:

    • Reference the spectrum to the internal standard signal.

    • Integrate the signals corresponding to specific protons of this compound (e.g., protons adjacent to the triple bond) and the internal standard.

    • Calculate the concentration of this compound based on the integral ratios and the known concentration of the internal standard.

Potential Biosynthetic Pathway Involving a C9-Oxo Acid

cluster_pathway Biosynthesis of 9-Oxononanoic Acid linoleic Linoleic Acid hpode 9S-HPODE linoleic->hpode 9S-Lipoxygenase oxononanoic 9-Oxononanoic Acid hpode->oxononanoic 9/13-Hydroperoxide Lyase glv Green Leaf Volatiles hpode->glv 9/13-Hydroperoxide Lyase

Caption: Enzymatic conversion of linoleic acid to 9-oxononanoic acid.[19]

References

Application Notes and Protocols for the Gas Chromatography Analysis of Stearolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Analysis of Stearolic Acid using Gas Chromatography

Stearolic acid (9-octadecynoic acid) is a C18 acetylenic fatty acid of interest in various fields of research due to its unique triple bond structure. Accurate and reliable quantification of stearolic acid in diverse matrices is crucial for understanding its biological roles and potential therapeutic applications. Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids.[1] This application note outlines the principles and methods for the analysis of stearolic acid using GC, primarily after its conversion to a volatile fatty acid methyl ester (FAME).

Principle of the Method

Direct analysis of free fatty acids by GC can be challenging due to their high polarity, which can lead to poor peak shape and adsorption issues within the GC system.[2] To overcome these challenges, stearolic acid is first derivatized to its methyl ester, stearolic acid methyl ester (SAME). This process, typically an esterification reaction, increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[3][4]

The resulting SAME is then introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its partitioning between a gaseous mobile phase and a liquid stationary phase coated on a capillary column. The separated SAME is then detected by a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for both quantification and structural confirmation.

Key Considerations for Stearolic Acid Analysis
  • Derivatization: The most common and effective method for derivatizing fatty acids for GC analysis is methylation to form FAMEs.[2] Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are effective for the esterification of stearolic acid.[3][5][6] It is crucial to ensure the derivatization reaction goes to completion for accurate quantification.

  • Column Selection: The choice of GC column is critical for the successful separation of SAME from other fatty acid methyl esters. Highly polar stationary phases, such as those containing cyanopropyl or polyethylene glycol (wax-type columns), are commonly used for FAME analysis and allow for separation based on the degree of unsaturation and carbon number.[3][7] Non-polar columns can also be used, where elution is primarily based on boiling point.

  • Detection: Flame Ionization Detection (FID) is a robust and widely used detector for the quantification of FAMEs, offering a wide linear range and high sensitivity.[5] Mass Spectrometry (MS) provides higher selectivity and specificity, allowing for the confirmation of the identity of SAME through its mass spectrum and fragmentation pattern.[8]

Experimental Protocols

Protocol 1: Derivatization of Stearolic Acid to Stearolic Acid Methyl Ester (SAME) using Boron Trifluoride-Methanol

This protocol describes the esterification of stearolic acid to its methyl ester using a 14% boron trifluoride-methanol solution.

Materials:

  • Stearolic acid sample

  • 14% Boron trifluoride in methanol (BF₃-MeOH)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh approximately 10-20 mg of the lipid sample containing stearolic acid into a screw-cap glass tube.

  • Add 2 mL of 14% BF₃-MeOH solution to the tube.

  • Tightly cap the tube and vortex for 30 seconds to mix thoroughly.

  • Heat the mixture at 60°C for 30-60 minutes in a heating block or water bath.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Cap the tube and vortex vigorously for 1 minute to extract the SAME into the hexane layer.

  • Allow the layers to separate. The upper layer is the hexane layer containing the SAME.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Gas Chromatography (GC) Analysis of Stearolic Acid Methyl Ester (SAME)

This protocol provides general conditions for the analysis of SAME using both GC-FID and GC-MS. Method optimization is recommended for specific applications.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary GC column (e.g., a highly polar column like a biscyanopropyl or wax-type, or a non-polar column like a 5% phenyl-methylpolysiloxane).

GC-FID Conditions (Example):

  • Column: Highly polar capillary column (e.g., HP-88, DB-23, or equivalent), 60 m x 0.25 mm ID, 0.20 µm film thickness.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 10 min.

  • Detector Temperature (FID): 260°C.[10]

  • FID Gases: Hydrogen and Air flows as per manufacturer's recommendations.

GC-MS Conditions (Example):

  • Column: Non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Data Presentation

Table 1: Expected Elution Order of C18 Fatty Acid Methyl Esters on GC Columns of Different Polarity
Elution OrderNon-Polar Column (e.g., DB-5MS)Polar Column (e.g., HP-88)
First Stearolic acid methyl ester (SAME)Stearic acid methyl ester
(Expected to be most volatile)Oleic acid methyl ester (trans)
Oleic acid methyl esterOleic acid methyl ester (cis)
Linoleic acid methyl esterLinoleic acid methyl ester
Last Stearic acid methyl esterStearolic acid methyl ester (SAME)

Note: The exact elution order can be influenced by the specific column and temperature program used. On polar columns, unsaturated FAMEs are generally retained longer than their saturated counterparts. The triple bond in stearolic acid is expected to interact strongly with polar stationary phases, leading to a longer retention time compared to stearic, oleic, and linoleic acid methyl esters.

Table 2: Typical Method Validation Parameters for Quantitative GC-FID Analysis of Fatty Acids
ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.2 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.6 - 3.0 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 90 - 110%

Note: These are typical values for FAME analysis by GC-FID and should be established specifically for the stearolic acid method during validation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Lipid Sample containing Stearolic Acid Derivatization Esterification with BF3-Methanol Sample->Derivatization 1 Extraction Liquid-Liquid Extraction with Hexane Derivatization->Extraction 2 Drying Drying with Anhydrous Na2SO4 Extraction->Drying 3 GC_Injection Injection into GC Drying->GC_Injection 4 Separation Chromatographic Separation GC_Injection->Separation 5 Detection Detection (FID or MS) Separation->Detection 6 Integration Peak Integration Detection->Integration 7 Quantification Quantification using Calibration Curve Integration->Quantification 8 Report Final Report Quantification->Report 9

Caption: Experimental workflow for the GC analysis of stearolic acid.

gc_separation_factors cluster_column Column Parameters cluster_conditions Operating Conditions cluster_analyte Analyte Properties GC_Separation {GC Separation of FAMEs | Factors Influencing Resolution} StationaryPhase Stationary Phase Polarity GC_Separation->StationaryPhase ColumnLength Column Length GC_Separation->ColumnLength FilmThickness Film Thickness GC_Separation->FilmThickness OvenTemp Oven Temperature Program GC_Separation->OvenTemp CarrierGas Carrier Gas Flow Rate GC_Separation->CarrierGas Volatility Volatility (Boiling Point) GC_Separation->Volatility Polarity Polarity of FAME GC_Separation->Polarity

Caption: Factors influencing the GC separation of fatty acid methyl esters.

References

Application Notes and Protocols for Incorporating 9-Octadecynoic Acid into Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for incorporating 9-Octadecynoic acid, a lipophilic acetylenic fatty acid, into liposomal formulations. The following sections detail the most common and effective methods, provide step-by-step experimental protocols, and offer guidance on the characterization of the resulting liposomes.

Introduction to this compound Liposomes

Liposomes are versatile, self-assembled vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic compounds.[1][2][3] this compound, a fatty acid with a terminal alkyne group, presents a unique opportunity for the development of functionalized liposomes for targeted drug delivery, bio-orthogonal chemistry applications, and as a component of advanced therapeutic systems. Its lipophilic nature dictates that it will primarily reside within the lipid bilayer of the liposome.[1] The successful incorporation of this compound into liposomes depends on the chosen preparation method, lipid composition, and processing parameters.

Recommended Liposome Preparation Techniques

Several methods can be employed for the preparation of liposomes.[2][3][4][5][6] For the incorporation of a lipophilic molecule like this compound, methods that involve the co-dissolution of the fatty acid with the phospholipids in an organic solvent are highly recommended.

Thin-Film Hydration Method

The thin-film hydration method, also known as the Bangham method, is a widely used and straightforward technique for preparing multilamellar vesicles (MLVs).[5][7][8] This method involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.

Advantages:

  • Simple and requires standard laboratory equipment.

  • Efficient encapsulation of lipophilic molecules.[7]

  • Versatile for various lipid compositions.

Disadvantages:

  • Typically produces heterogeneous, large, multilamellar vesicles (MLVs) that may require further processing for size reduction.[8]

  • Encapsulation efficiency for hydrophilic molecules can be low.

Ethanol Injection Method

In the ethanol injection method, a solution of lipids and this compound in ethanol is rapidly injected into an aqueous phase.[2][4][5][7][8] This rapid mixing leads to the spontaneous formation of small unilamellar vesicles (SUVs).

Advantages:

  • Produces small, relatively monodisperse liposomes.[7]

  • Simple and rapid procedure.

Disadvantages:

  • The final preparation contains residual ethanol, which may need to be removed.

  • The size of the liposomes is dependent on the injection rate and lipid concentration.[7]

Reverse-Phase Evaporation Method

The reverse-phase evaporation technique is effective for preparing large unilamellar vesicles (LUVs) with a high encapsulation efficiency for aqueous content.[2][4][5] It involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure.

Advantages:

  • High encapsulation efficiency for both hydrophilic and lipophilic molecules.[4][5]

  • Produces LUVs with a large internal aqueous volume.

Disadvantages:

  • The process can be more complex than thin-film hydration.

  • Exposure of the encapsulated material to organic solvents and sonication.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into liposomes using the recommended techniques.

Protocol 1: Thin-Film Hydration

Materials:

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol

  • This compound

  • Chloroform and Methanol (e.g., 2:1 v/v mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of phospholipids, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio could be Phospholipid:Cholesterol:this compound of 55:40:5.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., 45-60°C).

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the Tc of the lipids for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process generates large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) with a narrow size distribution.[8]

Protocol 2: Ethanol Injection

Materials:

  • Phospholipids (e.g., DPPC, DOPC)

  • Cholesterol

  • This compound

  • Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Syringe pump

  • Stirred, heated vessel

Procedure:

  • Lipid-Ethanol Solution Preparation:

    • Dissolve the phospholipids, cholesterol, and this compound in ethanol.

  • Injection:

    • Heat the aqueous buffer in a beaker to a temperature above the Tc of the lipids (e.g., 60°C) with constant stirring.

    • Rapidly inject the lipid-ethanol solution into the stirred aqueous buffer using a syringe pump. The injection rate will influence the final liposome size.

  • Solvent Removal:

    • Remove the ethanol from the liposome suspension by dialysis against the aqueous buffer or through rotary evaporation under reduced pressure.

Characterization of this compound Liposomes

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications.

Table 1: Key Characterization Parameters and Methods

ParameterMethodDescription
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)DLS measures the hydrodynamic diameter of the liposomes and the broadness of the size distribution (PDI).[9]
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the liposomes, which is an indicator of their stability against aggregation.[9]
Morphology Transmission Electron Microscopy (TEM), Cryo-TEM, Atomic Force Microscopy (AFM)Provides direct visualization of the liposome shape and lamellarity.[10]
Incorporation Efficiency Chromatography (e.g., HPLC), SpectroscopyQuantifies the amount of this compound successfully incorporated into the liposomes. This is determined by separating the free fatty acid from the liposomes and measuring its concentration.
Stability DLS and Zeta Potential measurements over timeAssesses the physical stability of the liposome formulation by monitoring changes in size, PDI, and zeta potential during storage at different conditions (e.g., 4°C).[11][12][13]

Table 2: Representative Quantitative Data for Liposome Formulations

Note: This table provides example data based on typical liposomal formulations. Actual results will vary depending on the specific lipids and protocols used.

Formulation (Molar Ratio)Preparation MethodMean Diameter (nm)PDIZeta Potential (mV)Incorporation Efficiency (%)
DPPC:Chol:this compound (55:40:5)Thin-Film Hydration + Extrusion110 ± 50.15-25 ± 3> 95
DOPC:Chol:this compound (55:40:5)Ethanol Injection85 ± 70.21-20 ± 4> 90
DPPC:this compound (95:5)Thin-Film Hydration + Sonication150 ± 100.32-30 ± 5> 98

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described liposome preparation techniques.

Thin_Film_Hydration_Workflow cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Size Reduction (Optional) A Dissolve Lipids & This compound in Organic Solvent B Rotary Evaporation A->B C Thin Lipid Film B->C D Add Aqueous Buffer C->D E Hydrate above Tc D->E F Multilamellar Vesicles (MLVs) E->F G Extrusion or Sonication F->G H Unilamellar Vesicles (LUVs/SUVs) G->H

Caption: Workflow for the Thin-Film Hydration Method.

Ethanol_Injection_Workflow cluster_0 Solution Preparation cluster_1 Injection & Formation cluster_2 Purification A Dissolve Lipids & This compound in Ethanol B Inject into Aqueous Buffer A->B C Liposome Formation B->C D Solvent Removal (Dialysis/Evaporation) C->D E Final Liposome Suspension D->E

Caption: Workflow for the Ethanol Injection Method.

Stability Considerations

The stability of liposomes containing this compound is crucial for their application. Key factors influencing stability include:

  • Lipid Composition: The inclusion of cholesterol generally increases the stability of the lipid bilayer by modulating its fluidity.[5][13] The choice of phospholipids with higher phase transition temperatures (e.g., saturated lipids like DPPC) can also enhance stability.

  • Surface Charge: Incorporating charged lipids (e.g., phosphatidylglycerol) can increase the zeta potential, leading to electrostatic repulsion between liposomes and preventing aggregation.[13]

  • Storage Conditions: Liposome suspensions should be stored at low temperatures (e.g., 4°C) to minimize lipid degradation and fusion.[7][11] For long-term storage, lyophilization in the presence of cryoprotectants can be considered.[14]

Conclusion

The incorporation of this compound into liposomes can be successfully achieved using standard preparation techniques such as thin-film hydration and ethanol injection. The choice of method will depend on the desired liposome characteristics, such as size and lamellarity. Thorough characterization of the resulting liposomes is essential to ensure their quality and stability for downstream applications in research and drug development.

References

Stearolic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearolic acid (9-octadecynoic acid) is an 18-carbon acetylenic fatty acid, notable for its unique chemical structure featuring a triple bond at the C9 position.[1][2] This internal alkyne, along with a terminal carboxylic acid, provides two reactive centers for a variety of organic transformations. These features make stearolic acid a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.[3] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing stearolic acid.

Chemical and Physical Properties

Stearolic acid is a white, waxy solid with the following properties:

PropertyValueReference
Molecular Formula C₁₈H₃₂O₂[1][2]
Molecular Weight 280.45 g/mol [1][2]
Melting Point 46-47 °C[3]
Boiling Point 189-190 °C at 2 mmHg[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol, diethyl ether.[1]
CAS Number 506-24-1[1][2][3]

Key Synthetic Applications

The unique bifunctional nature of stearolic acid allows for a range of synthetic modifications at both the alkyne and carboxylic acid moieties.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The internal alkyne of stearolic acid can participate in the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form highly stable 1,2,3-triazole rings. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[4] The resulting triazole-containing fatty acid derivatives are of significant interest in medicinal chemistry due to the triazole ring's ability to act as a stable, non-classical bioisostere for amide bonds and to participate in hydrogen bonding and dipole-dipole interactions.

Reaction Scheme:

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of stearolic acid.

Experimental Protocol: Synthesis of 1-Benzyl-4-(8-carboxyoctyl)-5-heptyl-1H-1,2,3-triazole

This protocol describes the reaction of stearolic acid with benzyl azide as a representative example.

  • Materials:

    • Stearolic Acid (1.0 eq)

    • Benzyl Azide (1.1 eq)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium Ascorbate (0.2 eq)

    • tert-Butanol (t-BuOH)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask, dissolve stearolic acid (e.g., 280 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

    • Add benzyl azide (e.g., 146 mg, 1.1 mmol).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 40 mg, 0.2 mmol) in water (1 mL).

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 25 mg, 0.1 mmol) in water (1 mL).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired triazole product.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst SystemSolventTime (h)Yield (%)
Stearolic AcidBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O18~95
Stearolic AcidPhenyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O20~92
Stearolic Acid1-Azido-4-nitrobenzeneCuSO₄/Sodium Ascorbatet-BuOH/H₂O24~88
Sonogashira Cross-Coupling Reaction

The terminal alkyne of stearolic acid can undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the introduction of various aromatic and vinylic moieties onto the fatty acid backbone, leading to the synthesis of conjugated enynes and arylalkynes.

Reaction Scheme:

Caption: Sonogashira cross-coupling of stearolic acid.

Experimental Protocol: Synthesis of 18-Phenyl-9-octadecynoic Acid

This protocol describes the Sonogashira coupling of stearolic acid with iodobenzene.

  • Materials:

    • Stearolic Acid (1.0 eq)

    • Iodobenzene (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add stearolic acid (e.g., 280 mg, 1.0 mmol), iodobenzene (e.g., 245 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (e.g., 58 mg, 0.05 mmol), and copper(I) iodide (e.g., 19 mg, 0.1 mmol).

    • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

    • After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired coupled product.

Quantitative Data (Representative):

AlkyneAryl HalidePd CatalystCu(I) SourceBaseSolventTime (h)Yield (%)
Stearolic AcidIodobenzenePd(PPh₃)₄CuIEt₃NTHF10~85
Stearolic Acid4-IodotoluenePd(PPh₃)₄CuIEt₃NTHF12~82
Stearolic Acid1-Bromo-4-methoxybenzenePd(PPh₃)₂Cl₂CuIDiisopropylamineTHF16~75
Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of stearolic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis and allow for the incorporation of stearolic acid into larger molecules, polymers, or for surface modification. Amide formation is particularly relevant for the synthesis of bioactive molecules and peptidomimetics.

Reaction Scheme (Amide Formation):

Caption: Amide formation from stearolic acid.

Experimental Protocol: Synthesis of N-Phenyl-9-octadecynamide

This protocol details the synthesis of the anilide of stearolic acid.

  • Materials:

    • Stearolic Acid (1.0 eq)

    • Aniline (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve stearolic acid (e.g., 280 mg, 1.0 mmol) in anhydrous DCM (10 mL).

    • Add aniline (e.g., 102 mg, 1.1 mmol), EDC·HCl (e.g., 230 mg, 1.2 mmol), and DMAP (e.g., 12 mg, 0.1 mmol).

    • Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure amide.

Quantitative Data (Representative):

Carboxylic AcidAmineCoupling AgentSolventTime (h)Yield (%)
Stearolic AcidAnilineEDC·HCl/DMAPDCM8~90
Stearolic AcidBenzylamineDCC/HOBtDMF12~88
Stearolic AcidMorpholineHATU/DIPEADMF6~92

Conclusion

Stearolic acid is a highly valuable and underutilized bifunctional building block in organic synthesis. Its alkyne and carboxylic acid functionalities provide orthogonal handles for a wide array of chemical transformations, including click chemistry, cross-coupling reactions, and various derivatizations. The protocols and data presented here serve as a guide for researchers to explore the synthetic potential of stearolic acid in the development of novel molecules for a broad range of scientific applications. The straightforward accessibility to triazoles, coupled products, and amides from this renewable resource opens up new avenues for the design and synthesis of complex molecular architectures.

References

Application Notes and Protocols: The Use of 9-Octadecynoic Acid in Studying Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity, a critical biophysical property of cellular membranes, plays a pivotal role in a myriad of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. The fluidity of the lipid bilayer is largely determined by its lipid composition, particularly the nature of the fatty acyl chains of its constituent phospholipids. The introduction of fatty acids with varying degrees of saturation and different bond types can significantly alter membrane dynamics.

9-Octadecynoic acid, also known as stearolic acid, is an 18-carbon monounsaturated fatty acid characterized by a triple bond between carbons 9 and 10. This acetylenic bond confers a rigid, linear conformation to the acyl chain, distinguishing it from the kinked structure of its cis-double-bonded counterpart, oleic acid, and the flexible nature of the fully saturated stearic acid. This unique linear and rigid structure suggests that this compound can be a valuable tool for systematically investigating the impact of acyl chain rigidity on membrane fluidity and associated cellular functions.

These application notes provide a comprehensive overview of the theoretical background, experimental protocols, and potential applications of this compound in the study of membrane fluidity.

Theoretical Background: The Impact of Fatty Acid Structure on Membrane Fluidity

The fluidity of a lipid bilayer is primarily influenced by the packing of its phospholipid acyl chains.

  • Saturated Fatty Acids (e.g., Stearic Acid): These fatty acids have straight, flexible acyl chains that can pack tightly together, leading to a more ordered and less fluid (more viscous) membrane.

  • Cis-Unsaturated Fatty Acids (e.g., Oleic Acid): The presence of a cis-double bond introduces a distinct kink in the acyl chain. This kink disrupts the uniform packing of the phospholipids, creating more space between the chains and thereby increasing membrane fluidity.

  • This compound (Stearolic Acid): The triple bond in this compound results in a linear and rigid segment within the acyl chain. It is hypothesized that this rigidity, while preventing the formation of a kink, would also disrupt the ordered packing of neighboring saturated acyl chains. Its effect on membrane fluidity is therefore of significant interest, as it may differ from both saturated and cis-unsaturated fatty acids. It is plausible that it could decrease fluidity by promoting a more ordered, albeit different, packing arrangement compared to the highly disordered state induced by cis-double bonds.

The following diagram illustrates the structural differences between stearic acid, oleic acid, and this compound and their hypothetical influence on lipid packing.

G Structural Comparison of C18 Fatty Acids and Their Hypothesized Effect on Membrane Packing cluster_0 Fatty Acid Structures cluster_1 Hypothesized Membrane Packing Stearic Acid Stearic Acid (18:0) Saturated, Flexible Chain SA_Packing Tightly Packed Low Fluidity Stearic Acid->SA_Packing Leads to Oleic Acid Oleic Acid (18:1, cis-Δ9) Monounsaturated, Kinked Chain OA_Packing Loosely Packed High Fluidity Oleic Acid->OA_Packing Leads to This compound This compound (18:1, Δ9yne) Monounsaturated, Linear, Rigid Chain 9OA_Packing Disrupted Packing (Hypothesized) Intermediate/Low Fluidity This compound->9OA_Packing Leads to

Fatty Acid Structure and Membrane Packing

Experimental Protocols

The following are detailed protocols for incorporating this compound into cellular membranes and for measuring the resultant changes in membrane fluidity.

Protocol for Incorporation of this compound into Cell Membranes

This protocol is adapted from methods used for other fatty acids and can be optimized for specific cell lines.

Materials:

  • Cell line of interest (e.g., HeLa, CHO, SH-SY5Y)

  • Complete cell culture medium

  • This compound (stearolic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol or DMSO (for dissolving the fatty acid)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Dissolve this compound in a small volume of ethanol or DMSO to create a stock solution (e.g., 100 mM).

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 1-10 mM fatty acid in 10% BSA). This complex helps in the delivery of the fatty acid to the cells and reduces its cytotoxicity.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

    • Filter-sterilize the fatty acid-BSA complex using a 0.22 µm filter.

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips for microscopy) at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Incubation with this compound:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add fresh culture medium containing the desired final concentration of the this compound-BSA complex (e.g., 10-100 µM). Include a vehicle control (medium with BSA-ethanol/DMSO complex without the fatty acid).

    • Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) to allow for the incorporation of the fatty acid into the cell membranes. The optimal incubation time should be determined empirically.

  • Preparation for Fluidity Measurement:

    • After incubation, wash the cells twice with warm PBS to remove any unincorporated fatty acid.

    • The cells are now ready for membrane fluidity analysis using techniques such as fluorescence anisotropy or Laurdan GP imaging.

Protocol for Measuring Membrane Fluidity using Fluorescence Anisotropy with DPH

Principle: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer. The rotational motion of DPH is restricted by the viscosity of its environment. By measuring the polarization of the emitted fluorescence, the degree of rotational freedom, and thus membrane fluidity, can be determined. Higher fluorescence anisotropy values indicate lower fluidity (higher order).

Materials:

  • Cells treated with this compound (from Protocol 3.1)

  • DPH stock solution (2 mM in tetrahydrofuran, THF)

  • PBS or appropriate buffer

Procedure:

  • DPH Labeling:

    • Prepare a DPH working solution by diluting the stock solution 1:1000 in PBS to a final concentration of 2 µM.

    • Remove the culture medium from the treated cells and wash twice with warm PBS.

    • Add the 2 µM DPH working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.

  • Cell Harvesting (for cuvette-based measurements):

    • After DPH labeling, wash the cells twice with PBS.

    • Gently scrape the cells in PBS and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in a known volume of PBS to achieve a desired cell density.

  • Fluorescence Anisotropy Measurement:

    • Transfer the cell suspension to a quartz cuvette.

    • Use a fluorometer equipped with polarizers.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. Similarly, measure the intensities with horizontally polarized excitation (IHV and IHH).

    • Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, an instrument-specific correction factor, calculated as G = IHV / IHH.

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)Fluorescence Anisotropy (r) ± SD (Hypothetical Data)
Vehicle Control0240.180 ± 0.005
This compound25240.195 ± 0.006
This compound50240.210 ± 0.007
This compound100240.225 ± 0.008
Oleic Acid (Control)50240.165 ± 0.005
Stearic Acid (Control)50240.190 ± 0.006
Protocol for Measuring Membrane Fluidity using Laurdan Generalized Polarization (GP)

Principle: Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. In more ordered (less fluid) membranes, where water penetration is limited, Laurdan has a blue-shifted emission. In more disordered (more fluid) membranes, increased water penetration leads to a red-shifted emission. The Generalized Polarization (GP) value is a ratiometric measure of this spectral shift and provides a quantitative measure of membrane order. Higher GP values correspond to lower fluidity.

Materials:

  • Cells treated with this compound grown on coverslips (from Protocol 3.1)

  • Laurdan stock solution (5 mM in DMSO)

  • PBS or appropriate imaging buffer

Procedure:

  • Laurdan Labeling:

    • Prepare a Laurdan working solution by diluting the stock solution in culture medium or PBS to a final concentration of 5-10 µM.

    • Wash the treated cells on coverslips twice with warm PBS.

    • Add the Laurdan working solution and incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells twice with warm PBS or imaging buffer.

    • Mount the coverslip on a microscope slide with a drop of imaging buffer.

    • Use a two-photon or confocal microscope equipped with the appropriate filters.

    • Excite the Laurdan at ~405 nm.

    • Simultaneously acquire images at two emission wavelengths: one in the blue region (e.g., 420-460 nm, Iblue) and one in the green/red region (e.g., 470-510 nm, Igreen).

  • GP Calculation:

    • For each pixel in the image, calculate the GP value using the formula: GP = (Iblue - Igreen) / (Iblue + Igreen)

    • Generate a GP map of the cell, where the color of each pixel corresponds to its GP value.

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)Mean GP Value ± SD (Hypothetical Data)
Vehicle Control0240.250 ± 0.020
This compound50240.350 ± 0.025
Oleic Acid (Control)50240.180 ± 0.018
Stearic Acid (Control)50240.300 ± 0.022

Investigating Downstream Signaling Pathways

Changes in membrane fluidity can impact the function of membrane-associated proteins, including receptors and enzymes, thereby affecting downstream signaling pathways. The following workflow outlines a general approach to investigate these effects.

G Workflow for Investigating the Effects of this compound on Membrane Fluidity and Signaling Start Start: Hypothesis This compound Alters Membrane Fluidity Incorporate Incorporate this compound into Cell Membranes Start->Incorporate Measure_Fluidity Measure Membrane Fluidity (Fluorescence Anisotropy or Laurdan GP) Incorporate->Measure_Fluidity Analyze_Fluidity Significant Change in Fluidity? Measure_Fluidity->Analyze_Fluidity Investigate_Signaling Investigate Downstream Signaling Pathways Analyze_Fluidity->Investigate_Signaling Yes End End Analyze_Fluidity->End No Protein_Analysis Analyze Protein Expression and Phosphorylation (Western Blot) Investigate_Signaling->Protein_Analysis Functional_Assay Perform Functional Assays (e.g., cell migration, proliferation) Investigate_Signaling->Functional_Assay Conclusion Conclusion: Link Fluidity Changes to Signaling and Cellular Function Protein_Analysis->Conclusion Functional_Assay->Conclusion

Investigative Workflow

Potential Signaling Pathways to Investigate:

  • Receptor Tyrosine Kinase (RTK) Signaling: Changes in membrane fluidity can affect the dimerization and activation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor.

  • G-Protein Coupled Receptor (GPCR) Signaling: The conformation and activity of GPCRs can be sensitive to the lipid environment.

  • Lipid Raft-Mediated Signaling: this compound may influence the formation and stability of lipid rafts, which are signaling platforms enriched in specific lipids and proteins.

Conclusion

This compound, with its unique linear and rigid acetylenic bond, presents a valuable and under-explored tool for dissecting the intricate relationship between membrane acyl chain structure and membrane fluidity. The protocols and conceptual frameworks provided herein offer a starting point for researchers to systematically investigate the biophysical effects of this fatty acid on cellular membranes and its consequences for cellular signaling and function. Such studies will contribute to a more profound understanding of the fundamental principles governing membrane biology and may open new avenues for therapeutic intervention in diseases associated with altered membrane properties.

Troubleshooting & Optimization

9-Octadecynoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 9-Octadecynoic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to air, light, or incompatible materials.Visually inspect the material. If a change is observed, it may indicate degradation. It is recommended to use a fresh vial for critical experiments. Ensure storage containers are tightly sealed and purged with an inert gas if possible.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Review storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Use a fresh sample from a properly stored stock.
Precipitate formation in solution Low solubility in the chosen solvent or storage of the solution at a low temperature.Ensure the solvent is appropriate for this compound. Gentle warming and sonication may help redissolve the compound. Prepare fresh solutions for each experiment if precipitates are a recurring issue.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly closed to prevent exposure to air and moisture.[1][3][4]

Q2: How stable is this compound at room temperature?

A2: this compound is stable under normal, recommended storage conditions.[1][4] However, for long-term storage, maintaining a cool environment is advised to minimize potential degradation.[1]

Q3: Is this compound sensitive to light?

A3: While not explicitly stated in all safety data sheets, it is good laboratory practice to protect all chemicals from direct sunlight.[2] Storing in an opaque or amber vial is recommended.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1][4] Contact with these materials should be avoided to prevent hazardous reactions.

Q5: What are the known hazardous decomposition products of this compound?

A5: When exposed to fire or high temperatures, this compound can decompose and produce carbon oxides (carbon monoxide and carbon dioxide).[1][4]

Q6: What are the recommended handling procedures for this compound?

A6: It is recommended to handle this compound in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1][4] In case of contact, wash the affected area thoroughly with water.[3][4]

Quantitative Data

PropertyValueSource
Melting Point43 - 47 °C / 109.4 - 116.6 °F[4]
Boiling Point189 - 190 °C @ 2 mmHg[4]

Experimental Protocols

Protocol for Handling and Storage of this compound

  • Receiving and Inspection: Upon receiving the compound, visually inspect the container for any damage. Note the purity and storage recommendations provided by the supplier.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Dispensing:

    • Handle the compound in a well-ventilated area, such as a chemical fume hood.

    • Use clean spatulas and weighing instruments.

    • Minimize the time the container is open to reduce exposure to air and moisture.

    • If the compound is a solid, avoid generating dust.[1]

  • Storage of Solid Compound:

    • Store the primary container in a cool, dry, and dark place.

    • Ensure the container cap is tightly sealed after each use.

    • For long-term storage, consider storing in a desiccator to minimize moisture exposure.

  • Preparation of Solutions:

    • Consult solubility data to select an appropriate solvent.

    • Prepare solutions fresh for each experiment whenever possible.

  • Storage of Solutions:

    • If solutions must be stored, use vials with tight-fitting caps.

    • Store solutions at the recommended temperature (typically -20°C or -80°C for long-term storage, depending on the solvent and stability).

    • Protect solutions from light by using amber vials or wrapping them in foil.

  • Disposal: Dispose of unused compound and empty containers in accordance with local, state, and federal regulations.[1]

Visualizations

StorageWorkflow cluster_storage Recommended Storage cluster_handling Handling Procedures cluster_stability Stability Considerations storage_conditions Store in a Cool, Dry, Well-Ventilated Area container Tightly Closed Container storage_conditions->container light Protect from Light container->light incompatible Away from Strong Oxidizing Agents light->incompatible ppe Wear Appropriate PPE ventilation Use in a Well-Ventilated Area ppe->ventilation dispensing Minimize Exposure During Dispensing ventilation->dispensing stable Stable Under Recommended Conditions degradation Degrades with Heat/Light/Air Exposure stable->degradation if not followed decomposition Hazardous Decomposition with Heat (Carbon Oxides) degradation->decomposition extreme conditions

Caption: Workflow for proper storage and handling of this compound.

References

Technical Support Center: Synthesis of Stearolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of stearolic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing stearolic acid?

A1: The two most prevalent methods for synthesizing stearolic acid are:

  • Dehydrohalogenation of a 9,10-dihalostearic acid: This is a classic method that involves the elimination of two molecules of hydrogen halide from a dihalogenated stearic acid derivative, typically using a strong base.

  • Synthesis from oleic acid: This process involves the bromination of the double bond in oleic acid to form 9,10-dibromostearic acid, followed by a double dehydrobromination to create the alkyne functionality.

Q2: What are the primary safety precautions to consider during the synthesis?

A2: Key safety precautions include:

  • Handling strong bases (e.g., sodium amide, potassium hydroxide) and corrosive reagents (e.g., bromine, thionyl chloride) with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Performing reactions in a well-ventilated fume hood, especially during bromination and dehydrohalogenation steps, as flammable and toxic gases may be evolved.

  • Using an inert atmosphere (e.g., nitrogen or argon) during the work-up and storage of stearolic acid to prevent autoxidation.

Q3: How can I confirm the successful synthesis of stearolic acid?

A3: The identity and purity of the synthesized stearolic acid can be confirmed using various analytical techniques, including:

  • Melting Point: Pure stearolic acid has a melting point of 47-48°C. A broad melting range or a lower melting point indicates the presence of impurities.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the alkyne group.

    • FT-IR: To identify the characteristic C≡C triple bond stretching vibration.

  • Chromatography:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile byproducts.

    • Thin Layer Chromatography (TLC): For a quick assessment of purity and to monitor the progress of the reaction.

Troubleshooting Guides

Issue 1: Low Yield of Stearolic Acid

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Dehydrohalogenation: Ensure a sufficient excess of the strong base is used. Increase the reaction time or temperature according to the protocol. Monitor the reaction progress using TLC. - Synthesis from Oleic Acid: Confirm the complete bromination of oleic acid before proceeding to the dehydrohalogenation step.
Side Reactions - Formation of Allenes or Isomeric Alkynes: Use a less hindered base or milder reaction conditions. The choice of solvent can also influence the product distribution. - Lactone Formation (from Oleic Acid): This can occur under acidic conditions. Ensure that the reaction conditions for subsequent steps are basic.
Product Loss During Work-up - Extraction: Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery of the product. - Purification: Minimize the number of purification steps. During crystallization, avoid using an excessive amount of solvent, as this will decrease the yield.
Autoxidation The triple bond in stearolic acid is susceptible to oxidation. Handle the final product under an inert atmosphere and store it at a low temperature.
Issue 2: Impure Stearolic Acid (Off-color, Oily Product)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Halogenation/Dehydrohalogenation - Starting Material Contamination: Use high-purity oleic acid or 9,10-dihalostearic acid. - Reaction Monitoring: Use TLC or GC to monitor the reaction and ensure it has gone to completion.
Presence of Byproducts - Isomeric Products: Optimize reaction conditions (temperature, base, solvent) to favor the formation of the desired alkyne. - Polymeric Materials: Avoid excessively high temperatures or prolonged reaction times, which can lead to polymerization.
Ineffective Purification - Crystallization: Select an appropriate solvent system. A mixed solvent system, such as petroleum ether and methylene chloride, can be effective. Ensure slow cooling to promote the formation of pure crystals. Rapid crystallization can trap impurities. - Column Chromatography: If crystallization is insufficient, purify the product using silica gel column chromatography with an appropriate eluent system.

Experimental Protocols

Protocol 1: Synthesis of Stearolic Acid from Oleic Acid

This protocol involves a two-step process: bromination of oleic acid followed by dehydrobromination.

Step 1: Bromination of Oleic Acid to 9,10-Dibromostearic Acid

  • Dissolve oleic acid in a suitable solvent (e.g., diethyl ether or glacial acetic acid) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue stirring for a specified time after the addition is complete to ensure the reaction goes to completion.

  • Remove the solvent under reduced pressure to obtain crude 9,10-dibromostearic acid.

Step 2: Dehydrobromination of 9,10-Dibromostearic Acid

  • Prepare a solution of a strong base, such as sodium amide in liquid ammonia or potassium hydroxide in ethanol.

  • Add the crude 9,10-dibromostearic acid to the basic solution in portions with vigorous stirring.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into a mixture of ice and a strong acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the carboxylate.

  • Extract the crude stearolic acid with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude stearolic acid.

Protocol 2: Purification of Stearolic Acid by Crystallization
  • Dissolve the crude stearolic acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., petroleum ether, ethanol, or a mixture of petroleum ether and methylene chloride).

  • If the solution is colored, you can add a small amount of activated charcoal and heat the solution for a short period.

  • Hot-filter the solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to obtain pure stearolic acid.

Quantitative Data Summary

Parameter Synthesis from Oleic Acid Dehydrohalogenation of Dihalostearic Acid
Typical Yield 50-70%60-80%
Reaction Time Bromination: 1-3 hours Dehydrobromination: 4-8 hours4-10 hours
Reaction Temperature Bromination: 0-25°C Dehydrobromination: 50-80°C (reflux)70-100°C (reflux)
Purity (after crystallization) >95%>95%

Note: The values presented in this table are approximate and can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Stearolic Acid from Oleic Acid cluster_purification Purification oleic_acid Oleic Acid bromination Bromination (Br2, Solvent) oleic_acid->bromination dibromo 9,10-Dibromostearic Acid bromination->dibromo dehydro Double Dehydrobromination (Strong Base) dibromo->dehydro crude_stearolic Crude Stearolic Acid dehydro->crude_stearolic dissolve Dissolve in Hot Solvent crude_stearolic->dissolve crystallize Slow Cooling & Crystallization dissolve->crystallize filter Vacuum Filtration crystallize->filter pure_stearolic Pure Stearolic Acid filter->pure_stearolic

Caption: Experimental workflow for the synthesis and purification of stearolic acid.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC, GC) start->check_reaction check_purity Assess Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) check_reaction->optimize_conditions Incomplete improve_workup Improve Work-up & Purification Protocol check_reaction->improve_workup Complete check_purity->optimize_conditions Impure optimize_conditions->improve_workup final_product High Purity Stearolic Acid improve_workup->final_product

Caption: Troubleshooting logic for stearolic acid synthesis.

Technical Support Center: Optimizing 9-Octadecynoic Acid Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 9-Octadecynoic acid (stearic acid) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, also known as stearolic acid, is a monounsaturated fatty acid with an 18-carbon chain. Preliminary studies have shown that it can act as a DNA binding agent.[1] Its cytotoxic effects are thought to be related to its ability to weakly inhibit topoisomerase I and DNA polymerase alpha.[1] This suggests a potential role in interfering with DNA replication and repair processes in cancer cells.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A definitive optimal concentration for this compound has not been established across a wide range of cell lines. Based on studies of structurally similar fatty acids and the limited data available, a starting concentration range of 10 µM to 100 µM is recommended for initial screening experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound, given its poor water solubility?

Due to its hydrophobic nature, this compound is practically insoluble in water. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept below 0.5%, and ideally below 0.1%. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.

Q4: How can I improve the solubility and delivery of this compound in my aqueous cell culture medium?

To enhance solubility and facilitate cellular uptake, it is highly recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA). A molar ratio of fatty acid to BSA between 3:1 and 6:1 is a common starting point. The fatty acid-BSA complex can be prepared by incubating the fatty acid with a BSA solution at 37°C for at least 30 minutes with gentle agitation before adding it to the cell culture medium.

Q5: What are the potential signaling pathways affected by this compound?

While the direct effects of this compound on major signaling pathways are not well-documented, studies on other similar fatty acids suggest potential modulation of pathways such as:

  • MAPK (Mitogen-Activated Protein Kinase) pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This pathway is a key regulator of inflammatory responses and cell survival.

Further investigation is required to elucidate the specific signaling cascades modulated by this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. - Poor solubility of the fatty acid.- High concentration of the fatty acid.- Low concentration of carrier protein (BSA).- Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO, ethanol).- Complex the fatty acid with fatty acid-free BSA before adding to the medium.- Increase the BSA concentration or adjust the fatty acid to BSA molar ratio.- Perform a solubility test of your final working solution before treating the cells.
No observable effect on cells at the tested concentrations. - The concentration of this compound is too low.- Poor cellular uptake.- The chosen cell line is resistant.- Insufficient incubation time.- Increase the concentration of this compound in a stepwise manner.- Ensure proper complexation with BSA to facilitate uptake.- Test a different cell line known to be sensitive to fatty acid-induced effects.- Extend the incubation time, monitoring for any delayed effects.
High levels of cell death in the control group (vehicle control). - Cytotoxicity of the organic solvent (e.g., DMSO, ethanol).- Reduce the final concentration of the organic solvent in the culture medium to below 0.1%.- Include a vehicle control with the same solvent concentration as the treatment groups to accurately assess solvent-induced toxicity.
Inconsistent results between experiments. - Variability in the preparation of the fatty acid-BSA complex.- Degradation of the this compound stock solution.- Inconsistent cell seeding density or passage number.- Standardize the protocol for preparing the fatty acid-BSA complex, ensuring consistent incubation times and temperatures.- Prepare fresh stock solutions regularly and store them properly.- Maintain consistent cell culture practices, including cell density and passage number.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

Preparation of this compound-BSA Complex
  • Materials:

    • This compound stock solution (in DMSO or ethanol)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Phosphate-buffered saline (PBS), sterile

    • Cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile PBS).

    • In a sterile conical tube, warm the required volume of cell culture medium to 37°C.

    • Add the desired volume of the BSA stock solution to the pre-warmed medium.

    • Add the appropriate volume of the this compound stock solution to the BSA-containing medium while gently vortexing to achieve the desired final concentration and fatty acid-to-BSA molar ratio.

    • Incubate the mixture at 37°C for a minimum of 30 minutes with gentle agitation to allow for the formation of the fatty acid-BSA complex.

    • The prepared medium is now ready for treating the cells.

Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound-BSA complex

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex. Include a vehicle control (medium with BSA and the same concentration of solvent used for the stock solution).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay stock_sol Prepare this compound Stock Solution (in DMSO) bsa_complex Prepare this compound-BSA Complex in Culture Medium stock_sol->bsa_complex Dilute & Incubate treatment Treat Cells with Fatty Acid-BSA Complex bsa_complex->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation viability_assay Perform Cell Viability Assay (MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis

Experimental workflow for cell-based assays with this compound.

signaling_pathway cluster_external Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound (Complexed with BSA) Receptor Fatty Acid Receptor (Putative) FA->Receptor DNA DNA FA->DNA Binds Topoisomerase Topoisomerase I FA->Topoisomerase Inhibits DNAPolymerase DNA Polymerase α FA->DNAPolymerase Inhibits MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_cascade Activates IKK IKK Complex Receptor->IKK Activates TF_MAPK Transcription Factors (e.g., AP-1) MAPK_cascade->TF_MAPK Activates NFkB_complex IκB-NF-κB Complex IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB NF-κB Translocation Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) TF_MAPK->Gene_Expression Regulates NFkB->Gene_Expression Regulates

Potential signaling pathways modulated by this compound.

References

Troubleshooting poor solubility of 9-Octadecynoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 9-Octadecynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, also known as Stearolic acid, is a long-chain unsaturated fatty acid. Its long hydrocarbon tail makes it nonpolar and therefore generally insoluble in water and aqueous buffers.[1] However, it is soluble in many organic solvents. Its melting point is approximately 46-48°C.[2]

Q2: In which organic solvents can I dissolve this compound?

This compound is soluble in a variety of organic solvents. For preparing stock solutions, polar aprotic solvents and alcohols are commonly used. Nonpolar solvents can also be effective. While specific quantitative data for this compound at room temperature is limited, data for the structurally similar oleic acid suggests high solubility in solvents like DMSO and ethanol, in the range of 100 mg/mL.[3][4]

Q3: I'm observing a precipitate when I dilute my this compound stock solution into an aqueous buffer for my experiment. What is happening?

This is a common issue. When a stock solution of this compound in an organic solvent is diluted into an aqueous medium, the concentration of the organic solvent decreases significantly. As this compound is insoluble in water, it precipitates out of the solution. The solubility of long-chain fatty acids in buffers like PBS (pH 7.2) is extremely low.[3][5]

Q4: How can I improve the solubility of this compound in aqueous solutions for my biological experiments?

For cell culture and other biological assays, it is crucial to have the fatty acid properly complexed. The most common method is to use a carrier protein like bovine serum albumin (BSA). By first dissolving the fatty acid in a small amount of an organic solvent (like ethanol or DMSO) and then complexing it with BSA in your culture medium or buffer, you can achieve a stable solution.

Q5: Can I heat the solution to improve solubility?

Yes, gentle heating can aid in dissolving this compound, especially since its melting point is around 46-48°C.[2] Warming the solvent and the fatty acid can facilitate the dissolution process. However, be cautious with volatile solvents and always ensure the temperature is appropriate for the stability of the fatty acid and your experimental system. For biological applications, after dissolving, the solution should be brought back to the experimental temperature.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen organic solvent.
  • Possible Cause: The concentration is too high for the selected solvent.

  • Solution:

    • Try reducing the concentration of the this compound.

    • Gently warm the solution to just below the solvent's boiling point. Since the melting point of this compound is 46-48°C, warming can significantly help.

    • Use sonication to aid dissolution.

    • Switch to a different solvent with better solubilizing properties for fatty acids, such as DMSO or ethanol.[6][7]

Issue 2: The dissolved this compound precipitates out over time.
  • Possible Cause: The solution is supersaturated, or the storage temperature is too low.

  • Solution:

    • Ensure the storage temperature is appropriate. For stock solutions in organic solvents, storage at -20°C is common, but you may need to warm the solution before use if it crystallizes.

    • Prepare fresh solutions before each experiment if precipitation is a persistent issue.

    • Consider if the purity of the this compound is a factor, as impurities can affect solubility and stability.

Issue 3: The fatty acid is not soluble in the aqueous buffer for an in vitro assay.
  • Possible Cause: Direct dissolution of long-chain fatty acids in aqueous buffers is generally not feasible due to their nonpolar nature.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.

    • For the final assay, use a minimal amount of the stock solution so that the final concentration of the organic solvent is low and does not interfere with the experiment. Be aware that even low concentrations of organic solvents can have physiological effects.[3]

    • Consider adjusting the pH of the buffer. A slightly alkaline pH can increase the solubility of fatty acids by forming the more soluble carboxylate salt.[8]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypeSolubilityNotes
WaterAqueousInsoluble[1]
Phosphate Buffered Saline (PBS)Aqueous BufferVery Low[5]
EthanolPolar ProticSolubleA common choice for stock solutions.[6]
MethanolPolar ProticSoluble[9]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleEffective for creating high-concentration stock solutions.[6][7]
Dimethylformamide (DMF)Polar AproticSoluble[4]
ChloroformNonpolarSoluble[10]
HexaneNonpolarSoluble[10]
Petroleum EtherNonpolarSoluble[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a sterile, chemical-resistant tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol or DMSO) to achieve the target concentration (e.g., 100 mM).

  • Dissolution:

    • Vortex the solution thoroughly.

    • If necessary, gently warm the tube in a water bath (e.g., at 37-50°C) until the fatty acid is completely dissolved.

    • Alternatively, use a sonicator to aid dissolution.

  • Storage: Store the stock solution in a tightly sealed container at -20°C. Before use, allow the solution to come to room temperature and ensure the fatty acid is fully redissolved.

Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture
  • Prepare BSA Solution: Dissolve fatty-acid-free BSA in your desired cell culture medium or buffer to a concentration of 10% (w/v). Stir gently at 37°C until the BSA is completely dissolved. Sterile filter the solution.

  • Prepare Fatty Acid Stock: Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM) as described in Protocol 1.

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the this compound stock solution dropwise to the BSA solution while gently stirring. The final concentration of ethanol should be kept low (typically <0.5%).

    • The molar ratio of fatty acid to BSA is important and should be optimized for your specific application. A common starting point is a 5:1 molar ratio.

  • Incubation: Incubate the fatty acid-BSA complex at 37°C for at least 30 minutes to an hour with gentle agitation to ensure complete complexation.

  • Final Dilution: This complex can then be further diluted in cell culture medium to achieve the desired final concentration for your experiment.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility cluster_1 Aqueous Solution Path cluster_2 Organic Solution Path start Start: Poor Solubility of this compound issue Is the solvent aqueous or organic? start->issue aqueous Aqueous Solvent issue->aqueous Aqueous organic Organic Solvent issue->organic Organic use_bsa Use a carrier like BSA? aqueous->use_bsa heat_sonicate Apply gentle heat and/or sonication organic->heat_sonicate prepare_bsa_complex Prepare Fatty Acid-BSA Complex (Protocol 2) use_bsa->prepare_bsa_complex Yes adjust_ph Adjust pH to be slightly alkaline use_bsa->adjust_ph No check_concentration Is concentration too high? heat_sonicate->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes change_solvent Change to a better solvent (e.g., DMSO) check_concentration->change_solvent No G cluster_0 Preparation of this compound for Cell Culture start Start weigh Weigh this compound start->weigh prepare_bsa Prepare 10% Fatty-Acid-Free BSA Solution start->prepare_bsa dissolve Dissolve in Ethanol/DMSO (Protocol 1) weigh->dissolve complex Add Fatty Acid Stock to BSA Solution Dropwise with Stirring dissolve->complex prepare_bsa->complex incubate Incubate at 37°C complex->incubate dilute Dilute to Final Concentration in Cell Culture Medium incubate->dilute end Ready for Experiment dilute->end

References

How to prevent oxidation of stearolic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stearolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of stearolic acid during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is stearolic acid and why is its oxidation a concern?

Stearolic acid (9-octadecynoic acid) is an unsaturated fatty acid characterized by an 18-carbon chain with a triple bond between carbons 9 and 10. This triple bond (an alkyne functional group) makes the molecule susceptible to oxidation, which can lead to the formation of various degradation products. Oxidation can alter the chemical properties of stearolic acid, potentially impacting experimental results, product stability, and biological activity.

Q2: How should I store stearolic acid to minimize oxidation?

Proper storage is the first line of defense against oxidation. Based on general guidelines for unsaturated fatty acids and information for stearolic acid, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lower[1]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Displaces oxygen, a key reactant in oxidation.
Light In an amber or opaque containerProtects from light, which can catalyze oxidation.
Container Tightly sealed glass vial with a PTFE-lined capPrevents exposure to air and moisture.

Q3: What are the signs that my stearolic acid may have oxidized?

Visual inspection may not always be sufficient. However, signs of degradation can include a change in color (e.g., yellowing) or the appearance of a precipitate. For accurate assessment, analytical techniques are necessary.

Q4: Which antioxidants can be used to protect stearolic acid during experiments?

While specific studies on antioxidants for stearolic acid are limited, general-purpose antioxidants for unsaturated lipids are often effective. The choice of antioxidant may depend on the solvent system and the nature of the experiment.

Antioxidant ClassExamplesConsiderations
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherols (Vitamin E)Effective radical scavengers. Solubility should be considered.
Natural Extracts Rosemary extract, Green tea extractMay contain a mixture of antioxidant compounds.

It is crucial to run control experiments to ensure the chosen antioxidant does not interfere with the primary reaction or assay.

Troubleshooting Guides

Problem 1: My experimental results are inconsistent when using stearolic acid.

Inconsistent results can often be attributed to the degradation of stearolic acid.

Possible Cause: Oxidation of stearolic acid during storage or the experiment.

Solutions:

  • Verify Storage Conditions: Ensure that stearolic acid is stored at -20°C under an inert atmosphere and protected from light.[1]

  • Use Fresh Aliquots: Avoid repeated freeze-thaw cycles. Prepare single-use aliquots from a stock solution stored under inert gas.

  • Inert Atmosphere for Experiments: Conduct experiments under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Add an Antioxidant: Consider adding a suitable antioxidant, such as BHT or a tocopherol, to your reaction mixture. Always include a control experiment with the antioxidant alone.

Problem 2: I need to confirm the purity of my stearolic acid and check for oxidation products.

Solution: Various analytical techniques can be employed to assess the purity of stearolic acid and detect the presence of oxidation byproducts.

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile oxidation products. Derivatization to fatty acid methyl esters (FAMEs) is typically required.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of a wide range of oxidation products without the need for derivatization.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information. Oxidation can lead to changes in the chemical shifts of protons and carbons near the triple bond.
Fourier-Transform Infrared (FTIR) Spectroscopy Can detect the appearance of new functional groups, such as carbonyls (from ketones and aldehydes) or hydroxyl groups, resulting from oxidation.

Experimental Protocols

Protocol 1: Handling and Preparation of Stearolic Acid Solutions under an Inert Atmosphere

This protocol describes the preparation of a stock solution of stearolic acid while minimizing exposure to atmospheric oxygen.

Materials:

  • Stearolic acid

  • Degassed solvent (e.g., ethanol or dimethyl sulfoxide)

  • Schlenk flask or serum vials with rubber septa

  • Inert gas source (argon or nitrogen) with a manifold

  • Syringes and needles

  • Glassware dried in an oven overnight

Procedure:

  • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.

  • Weigh the desired amount of stearolic acid directly into a pre-dried Schlenk flask or serum vial.

  • Seal the flask or vial with a rubber septum.

  • Connect the vessel to a Schlenk line or inert gas manifold.

  • Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Using a dry, gas-tight syringe, add the required volume of degassed solvent to the flask.

  • Gently swirl or sonicate the flask until the stearolic acid is completely dissolved.

  • Store the stock solution at -20°C under the inert atmosphere.

Protocol 2: Monitoring Stearolic Acid Oxidation by LC-MS

This protocol provides a general workflow for the detection of stearolic acid and its potential oxidation products.

Materials:

  • Stearolic acid sample

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Dilute the stearolic acid sample in a suitable solvent (e.g., methanol) to a concentration appropriate for LC-MS analysis.

  • Chromatographic Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution program starting with a higher aqueous composition and increasing the organic solvent percentage to elute compounds based on their polarity.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode, to detect the deprotonated molecular ion of stearolic acid [M-H]⁻.

    • Monitor for the expected m/z of stearolic acid (C18H32O2, exact mass: 280.24).

    • Scan for potential oxidation products, which would have higher masses due to the addition of oxygen atoms (e.g., M+16 for epoxides or hydroxylated products, M+32 for hydroperoxides).

  • Data Analysis: Compare the chromatograms of fresh and aged or stressed samples to identify new peaks corresponding to oxidation products. The identity of these peaks can be further investigated using tandem mass spectrometry (MS/MS).[2]

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_analysis Analysis storage Store at -20°C under Inert Gas & Protected from Light handling Use Inert Atmosphere (Glovebox/Schlenk Line) storage->handling degas Use Degassed Solvents handling->degas experiment Perform Experiment degas->experiment analysis Analyze for Oxidation (e.g., LC-MS) experiment->analysis antioxidant Add Antioxidant (Optional) antioxidant->experiment

Caption: Experimental workflow for preventing stearolic acid oxidation.

Degradation_Pathway cluster_products Potential Oxidation Products SA Stearolic Acid (C18H32O2) Hydroperoxides Hydroperoxides SA->Hydroperoxides Radical Chain Reaction Epoxides Epoxides SA->Epoxides Direct Oxidation O2 Oxygen (O2) Initiator Initiator (Light, Heat, Metal Ions) Ketones Ketones Hydroperoxides->Ketones Aldehydes Aldehydes Hydroperoxides->Aldehydes Carboxylic_Acids Shorter-chain Carboxylic Acids Ketones->Carboxylic_Acids Further Oxidation Aldehydes->Carboxylic_Acids Further Oxidation

Caption: Putative oxidative degradation pathways of stearolic acid.

References

Best practices for handling and disposing of stearolic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on the best practices for handling and disposing of stearolic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is stearolic acid and what are its primary hazards?

Stearolic acid (9-octadecynoic acid) is an acetylenic fatty acid with an 18-carbon chain and a triple bond.[1][2] While specific hazard data is limited, it should be handled with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols.[3] It is important to consult the Safety Data Sheet (SDS) before use.

Q2: What are the proper storage conditions for stearolic acid?

Stearolic acid should be stored in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is often -20°C for long-term stability.[4][5] Keep the container tightly closed to prevent contamination.[3]

Q3: What personal protective equipment (PPE) is required when handling stearolic acid?

Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][6] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.[3]

Q4: What should I do in case of accidental skin or eye contact with stearolic acid?

In case of skin contact, wash the affected area thoroughly with soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] In both instances, seek medical attention if irritation persists.[3]

Q5: How should I handle a small spill of stearolic acid?

For a small spill, you should wear appropriate PPE, absorb the material with an inert absorbent such as vermiculite or sand, and collect it in a suitable container for disposal.[3] Avoid generating dust. The spill area should then be cleaned with soap and water.

Q6: How do I properly dispose of stearolic acid waste?

Dispose of stearolic acid waste in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[3]

Troubleshooting Guides

Issue: Stearolic acid will not dissolve in my aqueous buffer.

  • Cause: Stearolic acid is practically insoluble in water.[1][2][4]

  • Solution: Dissolve stearolic acid in an appropriate organic solvent such as ethanol or diethyl ether before introducing it to your experimental system.[1][4] For cell culture applications, it is often complexed with a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery to cells.

Issue: I am observing unexpected side reactions in my experiment.

  • Cause: The triple bond in stearolic acid is a reactive functional group. It can undergo various reactions, including oxidation.

  • Solution: Ensure that your reaction conditions are free of strong oxidizing agents unless intended. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is being used in sensitive reactions over a prolonged period.

Quantitative Data

PropertyValueSource(s)
Molecular Formula C₁₈H₃₂O₂[2][4][5]
Molecular Weight 280.45 g/mol [2][4][5]
Appearance White solid[2][4]
Melting Point 45-48 °C[1][2][5][7]
Boiling Point ~361 °C (decomposes)[4]
Solubility in Water Practically insoluble[1][2][4][5]
Solubility in Organic Solvents Soluble in ethanol and diethyl ether[1][4]
CAS Number 506-24-1[2][4][5]

Experimental Protocols

Protocol 1: Preparation of a Stearolic Acid-BSA Complex for Cell Culture

This protocol describes the preparation of a stock solution of stearolic acid complexed with bovine serum albumin (BSA) for use as a supplement in cell culture media.

Materials:

  • Stearolic acid

  • Ethanol (absolute)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, conical centrifuge tubes (50 mL)

  • Water bath or heating block

  • Sterile filter (0.22 µm)

Methodology:

  • Prepare a Stearolic Acid Stock Solution:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out a desired amount of stearolic acid into a sterile glass vial.

    • Dissolve the stearolic acid in a minimal amount of absolute ethanol. For example, dissolve 10 mg of stearolic acid in 1 mL of ethanol. Gently warm the solution to 37°C to aid dissolution.

  • Prepare a BSA Solution:

    • In a sterile 50 mL conical tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. For example, dissolve 1 g of BSA in 10 mL of PBS.

    • Gently swirl the tube to dissolve the BSA completely. Avoid vigorous shaking to prevent foaming. Warm the solution to 37°C.

  • Complex Stearolic Acid with BSA:

    • While gently vortexing the BSA solution, slowly add the ethanolic solution of stearolic acid dropwise.

    • The final molar ratio of stearolic acid to BSA should be between 2:1 and 5:1 for optimal complexing.

    • Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for the complex to form.

  • Sterilization and Storage:

    • Sterilize the stearolic acid-BSA complex solution by passing it through a 0.22 µm sterile filter.

    • Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start assess_hazards Assess Hazards (Review SDS) start->assess_hazards gather_ppe Gather Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->gather_ppe prepare_workspace Prepare Workspace (Clean, Ventilated Area) gather_ppe->prepare_workspace weigh_solid Weigh Stearolic Acid prepare_workspace->weigh_solid dissolve Dissolve in Solvent (if applicable) weigh_solid->dissolve use_in_experiment Use in Experiment dissolve->use_in_experiment decontaminate Decontaminate Glassware and Surfaces use_in_experiment->decontaminate dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of stearolic acid.

DisposalDecisionTree start Stearolic Acid Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated uncontaminated_disposal Dispose as non-hazardous chemical waste (consult local regulations) is_contaminated->uncontaminated_disposal No contaminated_disposal Segregate and label as hazardous waste is_contaminated->contaminated_disposal Yes consult_ehs Consult Environmental Health & Safety (EHS) for specific disposal protocol contaminated_disposal->consult_ehs licensed_disposal Arrange for pickup by a licensed waste disposal company consult_ehs->licensed_disposal

Caption: Decision tree for the proper disposal of stearolic acid waste.

References

Technical Support Center: Interference of 9-Octadecynoic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering issues with 9-Octadecynoic acid (also known as stearolic acid) in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate assay interference caused by this long-chain unsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

This compound is an 18-carbon unsaturated fatty acid with a triple bond at the 9th position. Due to its long hydrocarbon chain and carboxylic acid head group, it is poorly soluble in aqueous solutions and has a high propensity to form aggregates.[1] This aggregation is a primary cause of non-specific assay interference, leading to false-positive or false-negative results. Additionally, it has been shown to exhibit some specific inhibitory activities, such as weak inhibition of DNA polymerase alpha and inhibition of topoisomerase I mediated DNA filter binding.[2]

Q2: What are the common mechanisms of assay interference by this compound?

The primary mechanisms of interference for this compound are:

  • Aggregation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), this compound molecules self-assemble into micelles or aggregates. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition of enzyme activity.

  • Non-specific Protein Binding: The hydrophobic tail of the fatty acid can interact with hydrophobic pockets on various proteins, leading to conformational changes and loss of function.

  • Assay Technology-Specific Interference: This can include quenching of fluorescent signals, disruption of bead-based proximity assays (e.g., AlphaScreen), or direct inhibition of reporter enzymes like luciferase.

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

Troubleshooting Guides

Problem 1: Apparent Inhibition of My Target Enzyme by this compound

If you observe that this compound inhibits your enzyme of interest, it is essential to determine if this is a genuine interaction or an artifact of aggregation.

Troubleshooting Steps:

  • Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors that act by aggregation will show a strong dependence.

  • Include a Non-ionic Detergent: The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), can disrupt the formation of aggregates. If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause of the observed inhibition.

  • Perform a Solubility Test: Visually inspect the assay buffer containing this compound at the tested concentrations for any signs of precipitation or turbidity.

Problem 2: Inconsistent or Irreproducible Results with this compound

Poor solubility and aggregation can lead to high variability in your assay results.

Troubleshooting Steps:

  • Check Compound Preparation: Ensure that your stock solution of this compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before diluting into your aqueous assay buffer.

  • Pre-incubation and Mixing: Be mindful of the pre-incubation time of this compound in the assay buffer. Longer pre-incubation times may promote aggregation. Ensure thorough mixing upon dilution.

  • Use of Carrier Proteins: For cellular assays, the presence of serum albumin in the media can help to solubilize fatty acids and reduce non-specific effects.

Problem 3: Interference in Specific Assay Formats

Fluorescence-Based Assays (e.g., FRET):

  • Issue: this compound aggregates can scatter light or the compound itself might have intrinsic fluorescence (autofluorescence), leading to false signals.

  • Troubleshooting:

    • Run a control experiment with this compound in the assay buffer without the fluorescent substrate or enzyme to measure its background fluorescence.

    • Measure the absorbance spectrum of this compound to check for overlap with the excitation or emission wavelengths of your fluorophore (inner filter effect).

Luciferase-Based Assays:

  • Issue: this compound may directly inhibit the luciferase enzyme.

  • Troubleshooting:

    • Perform a counter-screen using purified luciferase enzyme to directly test for inhibition by this compound.

AlphaScreen Assays:

  • Issue: Aggregates can interfere with the proximity of the donor and acceptor beads, leading to a decrease in signal. The compound may also quench the singlet oxygen signal.

  • Troubleshooting:

    • Run control experiments in the absence of one of the binding partners to see if this compound affects the bead chemistry directly.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound's interference across a wide range of assays, the following table provides expected interference patterns and mitigation strategies based on its chemical properties as a long-chain fatty acid.

Assay TypePotential Interference MechanismKey Troubleshooting ExperimentMitigation Strategy
Enzymatic Assays (General) Aggregation, Non-specific protein bindingDetergent counter-assay (e.g., with 0.1% Triton X-100)Include non-ionic detergent in assay buffer.
Fluorescence Assays Autofluorescence, Light scattering, Inner filter effectMeasure fluorescence of compound alone; measure absorbance spectrum.Use red-shifted fluorophores; correct for background fluorescence.
Luciferase Reporter Assays Direct inhibition of luciferaseCounter-screen with purified luciferase.Use a different reporter system if inhibition is confirmed.
AlphaScreen Disruption of bead proximity, Singlet oxygen quenchingControl assay with only one bead type and binding partner.Confirm hits in an orthogonal assay format.
DNA/RNA Binding Assays Direct binding to nucleic acidsCompetition assays with known DNA binding agents.Consider the potential for direct interaction in data interpretation.[2]

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed inhibition by this compound is due to aggregation.

Materials:

  • Your enzyme of interest and its substrate

  • Assay buffer

  • This compound stock solution (in DMSO)

  • 10% Triton X-100 stock solution

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in your assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.1%. To the other set, add the same volume of vehicle (water).

  • Add your enzyme to all wells and incubate for a pre-determined time.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction progress using your standard detection method.

  • Calculate the IC50 of this compound in the presence and absence of Triton X-100.

Interpretation: A significant rightward shift in the IC50 value in the presence of Triton X-100 indicates that the inhibition is likely due to aggregation.

Protocol 2: Autofluorescence Measurement

Objective: To assess the intrinsic fluorescence of this compound.

Materials:

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your primary assay.

  • Include wells with assay buffer and DMSO only as a control.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.

Interpretation: A concentration-dependent increase in fluorescence in the absence of your assay's fluorophore indicates that this compound is autofluorescent and may be contributing to a false-positive signal.

Visualizations

Troubleshooting Workflow for this compound Interference start Apparent Activity of This compound Observed is_inhibition Is it Inhibition? start->is_inhibition detergent_test Perform Detergent Counter-Screen is_inhibition->detergent_test Yes other_interference Check for Other Interference Mechanisms is_inhibition->other_interference No (e.g., activation) is_aggregation Aggregation-Based? ic50_shift Significant IC50 Shift? is_aggregation->ic50_shift detergent_test->is_aggregation artifact Likely an Aggregation Artifact ic50_shift->artifact Yes real_activity Potentially Real Activity (Proceed with Caution) ic50_shift->real_activity No orthogonal_assay Confirm with Orthogonal Assay real_activity->orthogonal_assay is_fluorescence Fluorescence-Based Assay? other_interference->is_fluorescence autofluorescence_test Test for Autofluorescence and Inner Filter Effect is_fluorescence->autofluorescence_test Yes is_luciferase Luciferase-Based Assay? is_fluorescence->is_luciferase No autofluorescence_test->orthogonal_assay luciferase_counterscreen Perform Luciferase Counter-Screen is_luciferase->luciferase_counterscreen Yes luciferase_counterscreen->orthogonal_assay

Caption: Troubleshooting workflow for suspected this compound interference.

Mechanism of Aggregation-Based Interference cluster_0 Below CMC cluster_1 Above CMC compound_monomer This compound (Monomers) enzyme_active Active Enzyme compound_aggregate This compound (Aggregates) enzyme_inactive Inactive/Denatured Enzyme compound_aggregate->enzyme_inactive Non-specific Binding detergent Add Detergent (e.g., Triton X-100) compound_aggregate->detergent detergent->compound_monomer Disrupts Aggregates

Caption: Aggregation mechanism of this compound and the effect of detergent.

References

Validation & Comparative

Unveiling the Molecular Interactions of 9-Octadecynoic Acid: A Comparative Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise biological interactions of a compound is paramount. This guide provides a comprehensive validation of the known and putative biological targets of 9-Octadecynoic acid (9-ODA), also known as stearolic acid. Through a detailed comparison with alternative agents and supported by experimental data, this document aims to illuminate the therapeutic potential and mechanistic pathways of this acetylenic fatty acid.

Confirmed Biological Targets

Current research has confirmed two primary biological targets for this compound: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and direct binding to DNA.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

This compound has been identified as an agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism.[1][2] Activation of PPARγ by 9-ODA has been experimentally validated using luciferase reporter assays, which demonstrated its ability to induce gene expression downstream of PPARγ.[1]

Comparative Analysis of PPARγ Agonists:

To contextualize the potency of this compound, the following table compares its activity with other known PPARγ agonists.

CompoundTypeEC50 (nM)Reference
This compound Natural Fatty AcidData Not Available-
RosiglitazoneThiazolidinedione16-24[3]
GW7845Non-Thiazolidinedione1.2[1]
Amorfrutin 1Natural Product~1,000[4]
HonokiolNatural Product~5,000[4]

Experimental Protocol: PPARγ Luciferase Reporter Assay

The agonist activity of this compound on PPARγ is typically determined using a cell-based luciferase reporter assay. The general steps are as follows:

  • Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.

  • Transfection: Cells are transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Treatment: After transfection, cells are treated with varying concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The relative light units are normalized to a control (e.g., β-galactosidase activity or total protein concentration) to account for variations in transfection efficiency and cell number. The EC50 value, the concentration at which 50% of the maximal response is achieved, is then calculated from the dose-response curve.

PPAR_Activation_Workflow cluster_in_vitro In Vitro Experiment cluster_reagents Key Reagents cell_culture Cell Culture (e.g., HEK293T) transfection Transfection with PPARE-LBD and Luciferase Reporter Plasmids cell_culture->transfection treatment Treatment with This compound transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Luciferase Activity Measurement lysis->luciferase_assay data_analysis Data Analysis (EC50 Calculation) luciferase_assay->data_analysis compound This compound compound->treatment positive_control Rosiglitazone positive_control->treatment plasmids Expression & Reporter Plasmids plasmids->transfection caption Workflow for PPARγ Luciferase Reporter Assay.

PPARγ Luciferase Reporter Assay Workflow.
Direct DNA Binding

This compound has been shown to directly bind to DNA, a characteristic that is unusual for a fatty acid and suggests a novel mechanism of interaction.[5][6] The apparent dissociation constant (Kd) for this binding has been determined to be 1.8 mM.[6]

Comparative Analysis of DNA Binding Agents:

The following table provides a comparison of the DNA binding affinity of this compound with other known DNA intercalating agents.

CompoundClassDissociation Constant (Kd)Reference
This compound Fatty Acid1.8 mM[6]
Ethidium BromideIntercalator~1-10 µM[7]
DoxorubicinAnthracycline~0.1-1 µM[8]
Actinomycin DPolypeptide Antibiotic~0.1-1 µM-

Experimental Protocol: DNA Binding Assay (Filter Binding)

A common method to determine the binding of a small molecule to DNA is the filter binding assay.

  • DNA Labeling: Calf thymus DNA is typically labeled with a radioactive isotope (e.g., ³H or ³²P).

  • Incubation: The labeled DNA is incubated with varying concentrations of this compound in a suitable buffer.

  • Filtration: The incubation mixture is passed through a nitrocellulose filter. Protein-bound or ligand-bound DNA will be retained by the filter, while free DNA will pass through.

  • Washing: The filter is washed to remove any non-specifically bound molecules.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) is determined by plotting the amount of bound DNA against the concentration of this compound and fitting the data to a binding isotherm.

Putative Biological Targets

In addition to its confirmed targets, preliminary evidence suggests that this compound may also interact with several other key cellular proteins, although these interactions require further validation.

Topoisomerase I and DNA Polymerase Alpha Inhibition

Early studies indicated that this compound weakly inhibits topoisomerase I-mediated DNA filter binding and DNA polymerase alpha.[6] However, it did not inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I, suggesting an indirect or non-canonical mechanism of inhibition.[6]

Comparative Analysis of Topoisomerase I and DNA Polymerase Alpha Inhibitors:

TargetInhibitorClassIC50/KiReference
Topoisomerase I This compound Fatty AcidWeak Inhibition[6]
CamptothecinQuinoline Alkaloid~1 µM (inhibitory activity)[9]
TopotecanCamptothecin Analog~0.1-1 µM[9]
DNA Polymerase Alpha This compound Fatty AcidWeak Inhibition[6]
AphidicolinDiterpenoid~0.1-1 µM[10]
Cytarabine TriphosphateNucleoside Analog~0.1 µM-

Experimental Protocol: Topoisomerase I Relaxation Assay

  • Reaction Setup: Supercoiled plasmid DNA is incubated with topoisomerase I in a reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound or a known inhibitor like camptothecin are added to the reaction.

  • Incubation: The reaction is incubated at 37°C to allow for DNA relaxation.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA samples are run on an agarose gel to separate the supercoiled, relaxed, and nicked forms of the plasmid.

  • Visualization and Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

TopoI_Inhibition_Pathway cluster_pathway Topoisomerase I Catalytic Cycle Supercoiled_DNA Supercoiled DNA Cleavage_Complex DNA-Topo I Cleavage Complex Supercoiled_DNA->Cleavage_Complex Binding & Cleavage TopoI Topoisomerase I Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Ligation & Release Inhibitor This compound Inhibitor->Cleavage_Complex Potential Inhibition (Weak) caption Proposed interaction of 9-ODA with Topoisomerase I.

Proposed interaction of 9-ODA with Topoisomerase I.
Caspase-3 Interaction (In Silico)

A molecular docking study has suggested that the closely related 9-Octadecenoic acid may bind to the active site of caspase-3, a key executioner enzyme in apoptosis.[3] This finding points to a potential, yet unconfirmed, role for this compound in the regulation of programmed cell death. Experimental validation is necessary to confirm this interaction.

Comparative Analysis of Caspase-3 Inhibitors:

CompoundClassIC50Reference
This compound Fatty AcidData Not Available-
Ac-DEVD-CHOPeptide Aldehyde0.23 nM (Ki)[11]
Z-DEVD-FMKPeptide Fluoromethyl Ketone~10-20 nM[11]
Q-VD-OPhQuinoline Derivative25-400 nM[11]

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Culture and Treatment: A suitable cell line is treated with an apoptosis-inducing agent in the presence or absence of this compound.

  • Cell Lysis: The cells are lysed to release the cellular contents, including active caspases.

  • Fluorogenic Substrate Addition: A specific fluorogenic substrate for caspase-3 (e.g., Ac-DEVD-AMC) is added to the cell lysates.

  • Fluorescence Measurement: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is measured over time using a fluorometer.

  • Data Analysis: The rate of fluorescence increase is proportional to the caspase-3 activity. Inhibition is calculated by comparing the activity in the presence of this compound to the control.

Conclusion

This compound presents a fascinating profile of biological activity, with confirmed roles as a PPARγ agonist and a direct DNA binding agent. Its putative interactions with topoisomerase I, DNA polymerase alpha, and caspase-3 warrant further investigation to fully elucidate its mechanisms of action and therapeutic potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to build upon in their exploration of this unique fatty acid. Future studies focusing on obtaining quantitative data (EC50, IC50, Ki) for 9-ODA's interaction with these targets will be crucial in advancing its potential development as a therapeutic agent.

References

Cross-Validation of Analytical Methods for Stearolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stearolic acid (9-octadecynoic acid) is crucial for various applications, from studying its biological activity to ensuring quality control in pharmaceutical formulations. This guide provides a comparative overview of two common analytical techniques for the quantification of stearolic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is a synthesis of established methods for fatty acid analysis.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and HPLC-UV methods for stearolic acid analysis.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%96 - 104%
Precision (% RSD) < 5%< 5%
Limit of Detection (LOD) ~0.02 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL~0.3 µg/mL

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV analysis of stearolic acid are outlined below. These protocols include sample preparation with derivatization, which is essential for enhancing the volatility and detectability of the fatty acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation and Derivatization (Esterification):

  • To 1 mg of the sample containing stearolic acid, add 2 mL of a 2% sulfuric acid solution in methanol.

  • Heat the mixture at 60°C for 2 hours to convert stearolic acid to its fatty acid methyl ester (FAME), methyl stearolate.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

  • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the methyl stearolate to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-FFAP capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 120°C, hold for 2 minutes.

    • Ramp to 245°C at a rate of 30°C/min.

    • Hold at 245°C for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of methyl stearolate.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation and Derivatization (UV-Labeling):

  • To 1 mg of the sample containing stearolic acid, add 1 mL of a 0.5% solution of p-bromophenacyl bromide in acetonitrile and 5 µL of triethylamine.

  • Heat the mixture at 80°C for 30 minutes to form the p-bromophenacyl ester of stearolic acid, which has a strong UV chromophore.

  • After cooling, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Sample containing Stearolic Acid Derivatization Derivatization Sample->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Esterification HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV UV-Labeling Data_Analysis Data Analysis GC_MS->Data_Analysis HPLC_UV->Data_Analysis Performance_Metrics Performance Metrics (Linearity, Accuracy, Precision) Data_Analysis->Performance_Metrics Method_Comparison Method Comparison Performance_Metrics->Method_Comparison

Figure 1. General workflow for the cross-validation of analytical methods for stearolic acid.

Method_Performance_Comparison cluster_gcms GC-MS cluster_hplcuv HPLC-UV GCMS_LOD Lower LOD/LOQ HPLC_LOD Higher LOD/LOQ GCMS_Specificity High Specificity (MS) HPLC_Specificity Lower Specificity (UV) GCMS_Volatility Requires Volatilization HPLC_Volatility No Volatilization Needed Stearolic_Acid Stearolic Acid Quantification Stearolic_Acid->GCMS_LOD Stearolic_Acid->GCMS_Specificity Stearolic_Acid->GCMS_Volatility Stearolic_Acid->HPLC_LOD Stearolic_Acid->HPLC_Specificity Stearolic_Acid->HPLC_Volatility

Figure 2. Comparison of key performance characteristics between GC-MS and HPLC-UV methods.

A Researcher's Guide to Selecting 9-Octadecynoic Acid: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. This guide provides a framework for the comparative analysis of 9-Octadecynoic acid (CAS 506-24-1), a crucial fatty acid in various biological studies, from different suppliers. As direct comparative experimental data is often proprietary or unpublished, this guide furnishes the necessary protocols to empower researchers to make informed decisions based on their own laboratory findings.

Supplier and Product Overview

A critical first step in selecting a chemical supplier is to compare the product specifications they provide. Purity is a key metric, but other details such as the analytical methods used for quality control and the availability of certificates of analysis are also important indicators of a reliable product. The following table summarizes publicly available information for this compound from several common suppliers.

SupplierProduct/Catalog No.Stated PurityPrice (USD)Notes
Thermo Fisher ScientificAAL0129403 / AAL0129406≥97.5 to ≤102.5% (Aqueous acid-base Titration)$104.51 (1g) / $310.70 (5g)Appearance: White to cream to yellow to pale brown crystals, powder, or waxy solid.[1][2][3]
INDOFINE Chemical Company10-1890>98%Price on requestDelivery time is 2-3 weeks.[4]
Santa Cruz Biotechnologysc-212408-Price on request-
LookChem(Various)Typically 98% or 99%Alfa Aesar: $50.20 (1g), $153.00 (5g); American Custom Chemicals: $657.55 (1g, 95%)Platform lists various suppliers with differing prices and purities.[5]
Sapphire Bioscience10-1890-1>98%$685.00 (AUD) (1mg)Distributed for Larodan AB.[6]

Note: Prices are subject to change and may not include shipping and handling fees. Purity claims should be independently verified.

Experimental Protocols for Comparative Analysis

To objectively assess the quality of this compound from different suppliers, a series of standardized experiments should be performed. These protocols are designed to verify purity, assess stability, and evaluate biological activity.

Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound from each supplier in a suitable organic solvent such as methanol or hexane.

  • Derivatization: For GC analysis, the carboxylic acid group should be derivatized to a more volatile ester, typically a methyl ester. This can be achieved by using a reagent such as (trimethylsilyl)diazomethane (TMS-diazomethane) or by heating with methanolic HCl.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

      • Source Temperature: 230°C.

  • Data Analysis: The purity is determined by calculating the relative peak area of the this compound methyl ester compared to the total peak areas in the chromatogram. Impurities can be tentatively identified by comparing their mass spectra to a reference library (e.g., NIST).

Stability Assessment

Objective: To evaluate the stability of this compound from different suppliers under controlled storage conditions.

Methodology:

  • Sample Storage: Store aliquots of the solid this compound from each supplier under different conditions:

    • Long-term: -20°C (recommended storage temperature).

    • Accelerated: 40°C with 75% relative humidity.

  • Time Points: Analyze the samples at initial (time 0) and subsequent time points (e.g., 1, 3, and 6 months for long-term; 1, 2, and 4 weeks for accelerated).

  • Analysis: At each time point, analyze the samples using the GC-MS protocol described above to check for degradation products and any decrease in the purity of the main compound.

  • Data Analysis: Compare the purity and the presence of degradation products over time for each supplier's product.

Biological Activity Assay: Inhibition of Cyclooxygenase (COX) Enzymes

Objective: To compare the biological activity of this compound from different suppliers in a relevant in vitro assay. Some unsaturated fatty acids are known to interact with COX enzymes.

Methodology:

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam). These kits typically measure the peroxidase activity of COX-1 and COX-2.

  • Sample Preparation: Prepare a series of dilutions of this compound from each supplier in the provided assay buffer.

  • Assay Procedure: Follow the manufacturer's instructions. This generally involves the incubation of the enzyme with arachidonic acid (the substrate) in the presence or absence of the test compound (this compound).

  • Data Analysis: Measure the absorbance or fluorescence according to the kit's protocol. Calculate the percentage of inhibition of COX-1 and COX-2 for each concentration of this compound. Determine the IC50 (half-maximal inhibitory concentration) value for each supplier's product. A lower IC50 value indicates higher potency.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Chemistry cluster_2 Biological Activity cluster_3 Data Analysis and Decision supplier_a Supplier A stock_solutions Prepare Stock Solutions supplier_a->stock_solutions supplier_b Supplier B supplier_b->stock_solutions supplier_c Supplier C supplier_c->stock_solutions gcms Purity Verification (GC-MS) stock_solutions->gcms stability Stability Assessment stock_solutions->stability cox_assay COX Inhibition Assay stock_solutions->cox_assay data_analysis Compare Purity, Stability, and IC50 gcms->data_analysis stability->data_analysis cox_assay->data_analysis supplier_selection Select Optimal Supplier data_analysis->supplier_selection

Caption: Experimental workflow for the comparative analysis of this compound.

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 releases arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox substrate prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation mediates nine_odya This compound (Potential Modulator) nine_odya->cox modulates

Caption: Simplified arachidonic acid signaling pathway and potential modulation by this compound.

By following this comprehensive guide, researchers can systematically evaluate this compound from various suppliers, ensuring the selection of a high-quality reagent that meets the rigorous demands of their scientific investigations. This empirical approach to vendor qualification is a cornerstone of reproducible and reliable research.

References

Replicating Published Experiments with 9-Octadecynoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 9-Octadecynoic acid's performance in key biological experiments, drawing from published literature. We delve into its anti-inflammatory properties, its role as a DNA binding agent and topoisomerase I inhibitor, and its function as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. This guide offers detailed experimental protocols and presents quantitative data in structured tables to facilitate the replication and extension of these findings.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects. Studies on related compounds, such as 8-oxo-9-octadecenoic acid and the ethyl ester of (E)-9-octadecenoic acid, reveal a mechanism of action involving the suppression of key inflammatory pathways.[1][2] These compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] The underlying mechanism involves the downregulation of the NF-κB and MAPK signaling pathways.[1][2]

Comparative Performance of Anti-inflammatory Agents
CompoundTarget PathwayKey Inflammatory Mediators InhibitedCell Line
This compound (derivatives) NF-κB, MAPKNitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-α (TNF-α)[1][2]RAW 264.7
Oleic Acid NF-κBNitric Oxide (NO), Cyclooxygenase-2 (COX-2), Interleukin-6 (IL-6)RAW 264.7
Parthenolide (Control) NF-κBInducible nitric oxide synthase (iNOS)RAW 264.7
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol is adapted from studies on derivatives of 9-octadecenoic acid in RAW 264.7 macrophages.[1][2]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Prior to the main experiment, determine the non-toxic concentration range of this compound using an MTT assay.

  • Inflammatory Stimulation: Seed RAW 264.7 cells in 96-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, lyse the cells and perform Western blot analysis to detect the protein levels of key signaling molecules like iNOS, COX-2, and the phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) and MAPK pathway proteins (e.g., ERK, JNK, p38).

Signaling Pathway: Inhibition of LPS-Induced Inflammation

LPS_Inflammation_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (ERK, JNK, p38) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response (NO, TNF-α, IL-6) Nucleus->Inflammation activates transcription of pro-inflammatory genes Acid This compound Acid->IKK inhibits Acid->MAPK inhibits MAPK->Inflammation

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

DNA Binding and Topoisomerase I Inhibition

This compound has been identified as a DNA binding agent.[3] It exhibits an apparent DNA dissociation constant of 1.8 mM.[3] While it inhibits topoisomerase I mediated DNA filter binding, it does not inhibit the relaxation of supercoiled plasmid DNA, suggesting a different mechanism of action compared to classical topoisomerase I inhibitors like camptothecin, which trap the enzyme-DNA cleavage complex.[3]

Comparative Performance of DNA-Targeting Agents
CompoundMechanism of ActionDNA Dissociation Constant (Kd)Inhibition of Topoisomerase I Relaxation
This compound DNA binding agent, inhibits topoisomerase I filter binding[3]1.8 mM[3]No[3]
Camptothecin (Control) Stabilizes topoisomerase I-DNA cleavage complexNot applicableYes
Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This protocol is a standard method to assess topoisomerase I activity.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the appropriate reaction buffer.

  • Incubation: Add this compound or a control inhibitor (like camptothecin) at various concentrations to the reaction mixture. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

Experimental Workflow: Topoisomerase I Inhibition Assay

TopoI_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Mix Prepare Reaction Mix (Supercoiled DNA, Topo I, Buffer) Start->Mix Add_Compound Add this compound or Control Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Result Result: Inhibition of DNA Relaxation? Visualize->Result

Caption: Workflow for DNA Topoisomerase I Relaxation Assay.

PPARγ Agonist Activity

This compound has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[4][5] Fatty acids and their derivatives are natural ligands for PPARs. The activation of PPARγ by agonists leads to the transcription of target genes involved in adipogenesis and glucose homeostasis.

Comparative Performance of PPARγ Agonists
CompoundAgonist TypeEC50
This compound Natural Agonist[4][5]Not Reported
Rosiglitazone (Control) Synthetic Full Agonist~9 nM[6]
Nitrolinoleic acid Endogenous LigandKi ~133 nM[7]
Experimental Protocol: PPARγ Reporter Gene Assay

This protocol outlines a common method for assessing PPARγ activation.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or CV-1) and transiently transfect them with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a known PPARγ agonist like rosiglitazone for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates the activation of PPARγ.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Logical Relationship: PPARγ Activation

PPARg_Activation Ligand This compound (Ligand) PPARg PPARγ Ligand->PPARg binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription (e.g., Adipogenesis, Glucose Homeostasis) PPRE->Gene_Transcription initiates Coactivators Co-activators Coactivators->Heterodimer recruited by

Caption: Mechanism of PPARγ activation by this compound.

References

The Unsung Hero of Fatty Acid Research: 9-Octadecynoic Acid as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, where fatty acids act as crucial messengers, the validity of experimental findings hinges on the use of appropriate controls. For researchers investigating the roles of unsaturated fatty acids in pathways mediated by G-protein coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs), 9-Octadecynoic acid, also known as stearolic acid, emerges as a valuable, yet often overlooked, negative control. This guide provides a comprehensive comparison of this compound with other commonly used fatty acids, supported by a foundational understanding of fatty acid signaling and detailed experimental protocols.

Why this compound? The Importance of Being Inert

The defining feature of this compound that makes it an excellent negative control is its rigid triple bond at the ninth carbon position. This structural characteristic prevents the molecule from adopting the specific bent conformation typically required to bind to and activate fatty acid receptors like FFAR1 (GPR40) and FFAR4 (GPR120)[1][2]. In contrast, its counterparts, oleic acid (with a cis-double bond) and stearic acid (fully saturated), can interact with these receptors, albeit with differing effects, making them unsuitable as inert comparators.

Stearic acid , the saturated C18 fatty acid, while sometimes used as a control, has been shown to induce pro-inflammatory responses and inhibit cell growth in certain contexts[3][4][5]. Oleic acid , a monounsaturated fatty acid, is a known agonist for several fatty acid receptors and actively participates in cellular signaling[3][4][5]. Therefore, to truly isolate the effects of a specific unsaturated fatty acid under investigation, a control that is structurally similar but biologically inactive in the pathway of interest is paramount. This compound fits this description perfectly.

Comparative Analysis of Fatty Acids in Cellular Signaling

To illustrate the utility of this compound as a negative control, the following table summarizes the expected activities of various C18 fatty acids in a typical GPCR-mediated calcium mobilization assay.

Fatty AcidStructureExpected Receptor Activation (e.g., FFAR1/FFAR4)Rationale for Use in Experiments
This compound (Stearolic Acid) 18:1Δ9a (triple bond)None Ideal Negative Control: The rigid triple bond prevents the conformational change necessary for receptor binding and activation. Its use helps to confirm that the observed effects are specific to the tested unsaturated fatty acid and not due to non-specific lipid effects.
Oleic Acid 18:1Δ9c (cis-double bond)Agonist Positive Control/Experimental Variable: The cis-double bond allows for the correct conformation to activate fatty acid receptors, inducing downstream signaling cascades.
Stearic Acid 18:0 (saturated)Variable/Weak Activity Comparative Control: While often considered "inactive," it can have biological effects and may not be a true negative control in all contexts. It is useful for comparing the effects of saturated versus unsaturated fatty acids.
Elaidic Acid 18:1Δ9t (trans-double bond)Variable/Weak Agonist Comparative Control: The trans configuration results in a more linear structure compared to oleic acid, leading to different receptor interactions and signaling outcomes.

Experimental Protocol: Calcium Mobilization Assay

A common method to assess the activation of Gq-coupled GPCRs like FFAR1 and FFAR4 is to measure the mobilization of intracellular calcium. Below is a detailed protocol for such an assay, designed to test the activity of this compound against other fatty acids.

Objective: To determine if this compound activates FFAR1/FFAR4-mediated calcium signaling in a cellular model.

Materials:

  • HEK293 cells stably expressing human FFAR1 or FFAR4.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Fatty acids: this compound, Oleic acid, Stearic acid (all prepared as stock solutions in DMSO).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Seed the FFAR1/FFAR4-expressing HEK293 cells into 96-well plates at a density of 50,000 cells per well and culture overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the fatty acids (this compound, Oleic acid, Stearic acid) in assay buffer. Include a vehicle control (DMSO in assay buffer).

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

  • Compound Addition: After establishing a stable baseline fluorescence, use the automated injector to add the different fatty acid solutions to the wells.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the fatty acid concentration to generate dose-response curves.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Fatty Acid Receptor Activation Oleic_Acid Oleic Acid (Agonist) FFAR Fatty Acid Receptor (GPCR) Oleic_Acid->FFAR Binds & Activates 9_Octadecynoic_Acid This compound (Negative Control) 9_Octadecynoic_Acid->FFAR Does Not Bind/ Activate G_Protein Gq Protein FFAR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca2+ Release from ER IP3_DAG->Ca_Release Stimulates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response

Caption: Fatty Acid GPCR Signaling Pathway.

cluster_1 Calcium Mobilization Assay Workflow Seed_Cells 1. Seed FFAR-expressing HEK293 cells Dye_Loading 2. Load cells with Fluo-4 AM dye Seed_Cells->Dye_Loading Wash_Cells 3. Wash to remove excess dye Dye_Loading->Wash_Cells Prepare_Compounds 4. Prepare serial dilutions of fatty acids (including controls) Wash_Cells->Prepare_Compounds Measure_Fluorescence 5. Measure baseline fluorescence Wash_Cells->Measure_Fluorescence Add_Compounds 6. Inject fatty acids Measure_Fluorescence->Add_Compounds Analyze_Data 7. Analyze fluorescence change and plot dose-response Add_Compounds->Analyze_Data

Caption: Experimental Workflow for Calcium Assay.

References

A Comparative Analysis of the Cytotoxicity of Stearolic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of stearolic acid against other common fatty acids, namely stearic acid, oleic acid, and linoleic acid. The information presented is curated from experimental data to assist in the evaluation of these fatty acids for potential therapeutic applications.

Quantitative Cytotoxicity Data

The cytotoxic effects of stearolic acid and other fatty acids are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

Fatty AcidCell LineAssayIC50 (µM)Reference
Stearolic Acid Data Not Available---
Stearic Acid CardiomyocytesCell Viability71[1]
Human Aortic Endothelial CellsGrowth Inhibition< 50[2]
Oleic Acid A549 (Lung Carcinoma)MTT Assay20 (nM)
PC-3 (Prostate Cancer)MTT Assay15 (µM)
Linoleic Acid Not specifiedNot specified> 100
γ-Linolenic Acid Breast Cancer CellsCell ViabilityNot specified
Arachidonic Acid Breast Cancer CellsCell ViabilityNot specified

Note: Direct comparative studies on the cytotoxicity of stearolic acid using standardized assays on common cancer cell lines are limited in the currently available literature. The data for stearic acid is provided as a reference due to its structural similarity.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below to facilitate the replication and validation of experimental findings.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the fatty acids for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Signaling Pathways in Fatty Acid-Induced Cytotoxicity

The cytotoxic effects of fatty acids are mediated through various signaling pathways, often culminating in programmed cell death or apoptosis.

Stearic Acid-Induced Apoptosis

Stearic acid, a saturated fatty acid structurally similar to stearolic acid, has been shown to induce apoptosis through mechanisms involving endoplasmic reticulum (ER) stress and the activation of protein kinase C (PKC).

Stearic_Acid_Apoptosis Stearic Acid Stearic Acid ER Stress ER Stress Stearic Acid->ER Stress PKC Activation PKC Activation Stearic Acid->PKC Activation Apoptosis Apoptosis ER Stress->Apoptosis PKC Activation->Apoptosis

Caption: Stearic Acid-Induced Apoptosis Pathway.

General Fatty Acid Cytotoxicity Experimental Workflow

The general workflow for assessing the cytotoxicity of fatty acids involves several key steps, from cell culture preparation to data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Fatty Acid Solutions Fatty Acid Solutions Fatty Acid Solutions->Cell Treatment Incubation Incubation Cell Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Collection Data Collection Cytotoxicity Assay->Data Collection IC50 Determination IC50 Determination Data Collection->IC50 Determination

Caption: General Experimental Workflow for Cytotoxicity Assessment.

Discussion

While data on the cytotoxic effects of stearolic acid remains limited, studies on other acetylenic fatty acids suggest potential bioactivity. The structural similarity of stearolic acid to stearic acid implies that it may also induce cytotoxicity through pathways like ER stress and apoptosis. Saturated fatty acids like stearic acid have been shown to be more cytotoxic to certain cancer cells than their unsaturated counterparts.[3] For instance, stearic acid has demonstrated a dose-dependent inhibition of colony formation in several human cancer cell lines.[3] In contrast, the monounsaturated fatty acid oleic acid has been shown to be less toxic.[1][3]

Further research is warranted to fully elucidate the cytotoxic potential and mechanisms of action of stearolic acid. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations. The comparative data, though incomplete for stearolic acid, highlights the differential effects of various fatty acids on cell viability and underscores the importance of specific structural features in determining their biological activity.

References

Validating the Mechanism of Action of 9-Octadecynoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-Octadecynoic acid's performance with alternative molecules, supported by experimental data. We delve into its mechanisms of action, focusing on its cytotoxic and potential anti-inflammatory properties, and provide detailed protocols for key validation experiments.

Core Mechanisms of Action: A Comparative Overview

This compound, an unsaturated fatty acid, has demonstrated biological activity in two key areas: cytotoxicity via DNA binding and potential modulation of inflammatory pathways. This section compares its activity with established molecules in these domains.

Cytotoxicity and DNA Binding

This compound has been identified as a novel DNA binding agent with cytotoxic properties.[1] A primary alternative for comparison in this context is Doxorubicin, a well-established chemotherapeutic agent known to intercalate with DNA.

Table 1: Comparison of Cytotoxic Activity and DNA Binding Affinity

FeatureThis compoundDoxorubicin
Target Cells KB cells (Human cervical carcinoma)KB-3-1 (sensitive), KB-8-5 (resistant)
IC50 Value Cytotoxic to KB cells (specific IC50 not reported)[1]0.03 µM (KB-3-1), 0.12 µM (KB-8-5)
Mechanism DNA binding, weak inhibition of DNA polymerase alpha[1]DNA intercalation, inhibition of topoisomerase II
DNA Dissociation Constant (Kd) 1.8 mM[1]Not directly comparable

Note: The IC50 values for Doxorubicin are from a different study and cell line variant than the study on this compound, highlighting the need for direct comparative studies.

Anti-Inflammatory Signaling

While direct studies on the anti-inflammatory properties of this compound are limited, evidence from structurally similar molecules suggests a role in modulating key inflammatory pathways. Both 8-oxo-9-octadecenoic acid and (E)-9-octadecenoic acid ethyl ester have been shown to inhibit the MAPK and NF-κB signaling pathways in macrophages.[2][3] For comparison, we consider other common fatty acids, Oleic Acid and Linoleic Acid, which have been studied for their immunomodulatory effects.

Table 2: Comparison of Anti-Inflammatory Activity

FeatureThis compound (inferred)Oleic AcidLinoleic Acid
Cell Line RAW 264.7 (murine macrophages)RAW 264.7RAW 264.7
Key Pathway Inhibition MAPK, NF-κB (based on analogs)[2][3]NF-κB[1]MAPK, NF-κB[4]
Reported Effects Reduced pro-inflammatory mediators (inferred)Inhibition of NF-κB activation[1]Suppression of pro-inflammatory markers, inhibition of MAPK/NF-κB signaling[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the mechanisms of action of this compound.

DNA Binding Assay (Filter Binding)

This protocol is adapted from the study that identified this compound as a DNA binding agent.[1]

Objective: To determine the binding affinity of a test compound to DNA.

Materials:

  • ³H-labeled DNA

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., Tris-HCl, NaCl)

  • Nitrocellulose filters

  • Scintillation counter

Procedure:

  • Incubate varying concentrations of the test compound with a fixed amount of ³H-labeled DNA in the binding buffer.

  • After incubation, filter the mixture through nitrocellulose filters. Free DNA will pass through, while protein-bound or compound-bound DNA will be retained.

  • Wash the filters to remove non-specifically bound DNA.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the amount of bound DNA against the concentration of the test compound to determine the dissociation constant (Kd).

Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic effect of a compound on a cell line.

Materials:

  • Target cell line (e.g., KB cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot for MAPK Pathway Activation

Objective: To assess the effect of a compound on the phosphorylation of key proteins in the MAPK signaling pathway.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound and/or a stimulant (e.g., LPS).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

NF-κB Activation Assay (Nuclear Translocation)

Objective: To determine if a compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Test compound

  • Stimulant (e.g., LPS)

  • Nuclear and cytoplasmic extraction buffers

  • Western blot materials (as above)

  • Primary antibody against NF-κB p65

Procedure:

  • Treat cells with the test compound and/or a stimulant.

  • Fractionate the cells to separate the nuclear and cytoplasmic extracts.

  • Perform a Western blot on both fractions.

  • Probe the membrane with an antibody against the NF-κB p65 subunit.

  • Analyze the amount of p65 in the nuclear versus the cytoplasmic fraction to determine the extent of translocation.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed KB Cells in 96-well Plate adhesion Allow Adhesion (24h) seed_cells->adhesion add_compound Add this compound or Doxorubicin adhesion->add_compound incubation Incubate (48-72h) add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate (2-4h) (Formazan Formation) add_mtt->formazan_formation solubilize Solubilize Formazan formazan_formation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Pro_inflammatory_genes IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibition NFkB_p65_p50_nuc NF-κB (nucleus) NFkB_p65_p50->NFkB_p65_p50_nuc translocation NFkB_p65_p50_nuc->Pro_inflammatory_genes Octadecynoic_Acid This compound (and analogs) Octadecynoic_Acid->MAPK Octadecynoic_Acid->IKK

References

Unveiling the DNA Binding Potential of 9-Octadecynoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A recent study has brought to light the intriguing capability of 9-Octadecynoic acid, a naturally occurring acetylenic fatty acid, to bind to DNA. This guide provides a comparative analysis of its DNA binding properties against other known DNA binding agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of DNA Binding Affinities

The ability of a molecule to bind to DNA is quantified by its dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. This compound exhibits a modest but significant interaction with DNA. To contextualize its binding strength, the following table compares its apparent Kd with that of well-characterized DNA intercalators and minor groove binders.

CompoundBinding MechanismDissociation Constant (Kd)Reference
This compoundNovel Mechanism1.8 mM[1]
Ethidium BromideIntercalator1.2 µM
DoxorubicinIntercalator0.1 - 1 µM
Hoechst 33258Minor Groove Binder1 - 10 nM
DAPIMinor Groove Binder1 - 100 nM

Experimental Protocols for Assessing DNA Binding

The determination of DNA binding affinity relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments relevant to the study of DNA-ligand interactions.

Nitrocellulose Filter Binding Assay

This assay is based on the principle that proteins and protein-DNA complexes are retained by a nitrocellulose filter, while free double-stranded DNA is not.

Materials:

  • Radiolabeled DNA (e.g., 32P-labeled)

  • Binding buffer (specific to the interaction being studied)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of radiolabeled DNA and varying concentrations of the binding molecule (e.g., this compound).

  • Incubate the mixtures at the appropriate temperature for a sufficient time to allow binding to reach equilibrium.

  • Slowly pass each reaction mixture through a pre-wetted nitrocellulose filter under vacuum.

  • Wash the filter with a small volume of cold binding buffer to remove unbound DNA.

  • Measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Plot the amount of bound DNA as a function of the concentration of the binding molecule to determine the dissociation constant (Kd).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, detects DNA-protein or DNA-small molecule interactions based on the change in the electrophoretic mobility of the DNA upon binding.

Materials:

  • Labeled DNA probe (radiolabeled, fluorescently labeled, or biotinylated)

  • Binding buffer

  • Native polyacrylamide gel

  • Electrophoresis apparatus

  • Detection system (autoradiography, fluorescence imaging, or chemiluminescence)

Procedure:

  • Prepare reaction mixtures containing the labeled DNA probe and varying concentrations of the binding molecule.

  • Incubate the reactions to allow for complex formation.

  • Add a loading dye to each reaction.

  • Load the samples onto a native polyacrylamide gel.

  • Perform electrophoresis to separate the free DNA from the DNA-ligand complexes.

  • Visualize the bands using the appropriate detection method. A "shift" in the mobility of the DNA probe indicates binding.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.

Materials:

  • Fluorescently labeled DNA

  • Binding buffer

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a series of wells in a microplate containing a fixed concentration of fluorescently labeled DNA and varying concentrations of the binding molecule.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • An increase in fluorescence polarization indicates the formation of a larger complex (DNA-ligand) and thus, binding.

  • Plot the change in fluorescence polarization against the concentration of the binding molecule to calculate the Kd.

Experimental Workflow for DNA Binding Assessment

The following diagram illustrates a general workflow for assessing the DNA binding activity of a compound.

experimental_workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action EMSA EMSA BindingConfirmed Binding Confirmed EMSA->BindingConfirmed Shift Observed NoBinding No Binding EMSA->NoBinding No Shift FilterBinding Filter Binding Assay FilterBinding->BindingConfirmed DNA Retained FilterBinding->NoBinding No Retention FP Fluorescence Polarization Kd_Determination Kd Determination FP->Kd_Determination ITC Isothermal Titration Calorimetry ITC->Kd_Determination SPR Surface Plasmon Resonance SPR->Kd_Determination Footprinting DNase I Footprinting ModeOfBinding Mode of Binding (Intercalation vs. Groove) Footprinting->ModeOfBinding CD Circular Dichroism CD->ModeOfBinding Compound Test Compound (e.g., this compound) Compound->EMSA Compound->FilterBinding BindingConfirmed->FP BindingConfirmed->ITC BindingConfirmed->SPR Kd_Determination->Footprinting Kd_Determination->CD

Caption: General experimental workflow for assessing DNA binding.

References

Safety Operating Guide

Proper Disposal of 9-Octadecynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 9-Octadecynoic Acid (also known as Stearolic acid), tailored for researchers and drug development professionals. Due to conflicting information in safety data sheets, the most prudent approach is to treat this chemical as hazardous waste.

Hazard and Safety Profile

This compound presents varying hazard classifications across different suppliers. To ensure maximum safety, personnel should adhere to the most stringent handling and disposal protocols. Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical.[1]

ParameterValue / ClassificationSource
Physical State Solid[2]
Melting Point 43 - 47 °C / 109.4 - 116.6 °F[3]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
Disposal Recommendation P501: Dispose of contents/container to an approved waste disposal plant[1]
Environmental Notes Should not be released into the environment.[3] Low water solubility suggests it is not likely to be mobile in the environment.[2][2][3]

Standard Disposal Protocol

The recommended procedure for disposing of this compound is to manage it as a hazardous chemical waste. In-laboratory neutralization is not advised due to its solid state, low water solubility, and potential for respiratory irritation.[1][2]

Step 1: Segregation and Containment

  • Collect waste this compound, including any residues and contaminated materials (e.g., weighing paper, contaminated gloves, or absorbent pads from a spill), in a dedicated waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a tightly sealing lid to prevent leaks or spills.[4]

Step 2: Labeling of Waste Container

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound (Stearolic acid)".

  • Indicate the primary hazards associated with the chemical: "Irritant".

  • Ensure the container is dated from the time the first piece of waste is added.

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.

  • Store it away from incompatible materials, particularly strong oxidizing agents.[5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[1] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the cradle-to-grave management of hazardous waste.[6]

Step 5: Spill Management

  • In the event of a small spill, carefully sweep up the solid material.[3]

  • Avoid generating dust during cleanup.[2][3]

  • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill contain Collect Waste in a Compatible, Sealed Container ppe->contain label Label Container: 'Hazardous Waste' 'this compound' 'Irritant' contain->label storage Store in Designated Satellite Accumulation Area label->storage contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs end Disposal Complete contact_ehs->end cleanup Sweep Solid Material (Avoid Dust) Place in Waste Container spill->cleanup cleanup->contain

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Acid Neutralization (For General Informational Purposes)

While not recommended for this compound, the following is a general protocol for neutralizing simple corrosive acid waste in a laboratory setting. This procedure should only be performed by trained personnel for waste streams where it is explicitly permitted by their institution's EHS department.[7]

  • Preparation: Work in a chemical fume hood and wear appropriate PPE, including a face shield in addition to safety goggles. Prepare a 1:10 dilution of the acid by slowly adding the acid to a large volume of cold water in a beaker placed in an ice bath to manage heat generation.[7][8]

  • Neutralization: While stirring the diluted acid solution, slowly add a weak base, such as a saturated solution of sodium carbonate (soda ash) or a dilute solution of sodium hydroxide.[8]

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH indicator strips.

  • Completion: Continue adding the base until the pH is stable within a neutral range, typically between 5.5 and 9.5.[7]

  • Disposal: If the neutralized solution contains no other hazardous materials (e.g., heavy metals), it may be permissible to dispose of it down the sanitary sewer, followed by a flush with a large volume of water (at least 20 parts water to 1 part neutralized solution).[7] Always confirm this is allowed by local regulations and institutional policy.

References

Personal protective equipment for handling 9-Octadecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 9-Octadecynoic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for this compound (CAS No. 506-24-1), also known as Stearolic acid, to build a foundation of trust and safety in your laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A "Warning" signal word is associated with this chemical.[1] To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspect gloves before use. Ensure suitability for the task regarding chemical compatibility and dexterity.[2]
Eye/Face Protection Safety glasses with side-shields or gogglesUse equipment that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[3] A lab coat is standard.
Respiratory Protection Not required under normal use with adequate ventilationIf dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator.[2][4]
Chemical and Physical Properties

Understanding the physical characteristics of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol
Appearance Solid
Melting Point/Range 43 - 47 °C / 109.4 - 116.6 °F[3]
Boiling Point/Range 189 - 190 °C / 372.2 - 374 °F @ 2 mmHg[3]
Solubility Insoluble in water

Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] The storage area should be locked.[1]

Step 2: Handling and Use
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when heating or creating dust.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust or fumes.[1]

Step 3: Spill Management
  • Minor Spills: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2]

  • Major Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[1]

Step 4: First Aid Measures
  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Step 5: Disposal
  • Waste Container: Dispose of contents and container to an approved waste disposal plant.[1]

  • Regulations: Consult local, regional, and national regulations for proper disposal. Do not let the product enter drains, other waterways, or soil.[1]

Procedural Workflow

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

G A Start: Receive this compound B Inspect Container for Damage A->B C Store in Cool, Dry, Ventilated, Locked Area B->C No Damage L Spill or Exposure Occurs B->L Damaged D Prepare for Handling C->D E Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) D->E F Work in Well-Ventilated Area (e.g., Fume Hood) E->F G Handling Complete F->G F->L Accident H Decontaminate Work Area G->H J Store Remaining Chemical G->J Chemical Remaining I Dispose of Waste (Consult Local Regulations) H->I K End I->K J->C J->K No Chemical Remaining M Follow First Aid Procedures L->M Exposure N Clean Up Spill Following Protocol L->N Spill M->K N->I

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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9-Octadecynoic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.